CPI-455 hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
7-oxo-5-phenyl-6-propan-2-yl-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O.ClH/c1-10(2)13-14(11-6-4-3-5-7-11)19-15-12(8-17)9-18-20(15)16(13)21;/h3-7,9-10,18H,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNODPNXOTKXHHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=C2C(=CNN2C1=O)C#N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CPI-455 Hydrochloride: A Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 hydrochloride is a potent and specific small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. This technical guide elucidates the core mechanism of action of CPI-455, detailing its molecular target, downstream cellular effects, and therapeutic potential. Through a comprehensive review of preclinical studies, this document provides an in-depth understanding of how CPI-455 modulates epigenetic landscapes to exert its biological activity, particularly in the context of oncology. Quantitative data from key experiments are summarized, and detailed experimental protocols are provided to facilitate reproducibility and further investigation.
Introduction: Targeting the Epigenome with CPI-455
The KDM5 family of histone demethylases, comprising KDM5A, KDM5B, KDM5C, and KDM5D, are critical regulators of gene expression. These enzymes specifically remove methyl groups from lysine 4 on histone H3 (H3K4), a mark associated with active gene transcription. Overexpression and dysregulation of KDM5 enzymes have been implicated in various cancers, where they contribute to oncogenesis and the emergence of drug-tolerant persister cells.
This compound has emerged as a valuable tool compound and potential therapeutic agent for its specific, pan-inhibition of the KDM5 family.[1][2] Its mechanism of action centers on the reversal of KDM5-mediated demethylation, leading to a global increase in H3K4 trimethylation (H3K4me3) and subsequent alterations in gene expression.[1][3][4] This guide will explore the intricacies of this mechanism, supported by experimental data and detailed protocols.
Core Mechanism of Action: Inhibition of KDM5 Demethylase Activity
The primary mechanism of action of CPI-455 is its direct inhibition of the enzymatic activity of the KDM5 family of proteins.[3] By targeting these enzymes, CPI-455 prevents the removal of methyl groups from H3K4, leading to an accumulation of the H3K4me3 mark at a global level.[1][3][4]
Signaling Pathway of CPI-455 Action
Caption: CPI-455 inhibits KDM5, increasing H3K4me3 and altering gene expression.
Quantitative Analysis of CPI-455 Activity
The potency and selectivity of CPI-455 have been characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Enzymatic Inhibition
| Target | IC50 (nM) | Selectivity vs. KDM5A | Reference |
| KDM5A | 10 | - | [1][5][6] |
| KDM5B | Similar to KDM5A | - | [6] |
| KDM5C | Similar to KDM5A | - | [6] |
| KDM4C | ~2000 | ~200-fold | [6] |
| KDM7B | ~7700 | ~770-fold | [6] |
| KDM2B | No measurable inhibition | >500-fold | [6][7] |
| KDM3B | No measurable inhibition | >500-fold | [6] |
| KDM6A | No measurable inhibition | >500-fold | [6] |
Table 2: Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Luminal Breast Cancer | 35.4 | [1] |
| T-47D | Luminal Breast Cancer | 26.19 | [1] |
| EFM-19 | Luminal Breast Cancer | 16.13 | [1] |
Downstream Cellular and Biological Effects
The inhibition of KDM5 by CPI-455 triggers a cascade of cellular events, primarily driven by the resulting changes in the H3K4me3 landscape and gene expression.
Reduction of Drug-Tolerant Persister Cells
A key finding is that CPI-455 treatment reduces the number of drug-tolerant persister (DTP) cancer cells.[1][3][4] DTPs are a subpopulation of cancer cells that survive initial chemotherapy or targeted therapy and can lead to therapeutic relapse. By elevating global H3K4me3 levels, CPI-455 appears to reprogram the epigenetic state of these cells, rendering them more susceptible to anti-cancer agents.[3]
Modulation of Gene Expression and Apoptosis
CPI-455-mediated H3K4me3 increase leads to altered expression of genes involved in critical cellular processes, including apoptosis.[8] For instance, in the context of cisplatin-induced ototoxicity, CPI-455 was shown to regulate apoptosis-related genes such as Sos1, Sos2, and Map3k3.[8] In combination with the DNA methyltransferase inhibitor 5-Aza-2'-deoxycytidine (DAC), CPI-455 synergistically enhances the expression of genes in immunomodulatory pathways.[7]
Induction of Astrocytogenesis in Neural Stem Cells
Beyond its anti-cancer effects, CPI-455 has been shown to influence cell fate. In neural stem cells (NSCs), CPI-455 induces astrocytogenesis by inhibiting KDM5A.[9] This effect is mediated by an increase in H3K4 methylation at the Gfap promoter and the induction of the STAT3 and BMP2 signaling pathways.[9]
Experimental Protocols
To ensure the reproducibility of the foundational research on CPI-455, this section details the methodologies for key experiments.
In Vitro KDM5A Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CPI-455 against KDM5A.
Caption: Workflow for determining the IC50 of CPI-455 against KDM5A.
Protocol:
-
A reaction mixture containing recombinant full-length KDM5A, a biotinylated histone H3 peptide substrate (residues 1-21) trimethylated at lysine 4, and necessary co-factors (ascorbate, Fe(II), and α-ketoglutarate) in assay buffer is prepared.
-
Serial dilutions of this compound (or DMSO as a vehicle control) are added to the reaction mixture in a 384-well plate.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C for a defined period (e.g., 60 minutes).
-
The demethylation reaction produces formaldehyde, which is quantitatively measured using a coupled-enzyme detection system.
-
The signal (e.g., fluorescence) is read on a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular H3K4me3 Quantification by MSD ELISA
Objective: To measure the change in global H3K4me3 levels in cells treated with CPI-455.
Protocol:
-
Cells (e.g., HeLa or cancer cell lines) are plated in 6-well plates and allowed to adhere overnight.[5]
-
The cells are treated with various concentrations of CPI-455 or DMSO for a specified duration (e.g., 4 days).[5]
-
Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Total protein concentration in each lysate is determined using a BCA assay.
-
Global H3K4me3 and total histone H3 levels are quantified using a Meso Scale Discovery (MSD) ELISA kit according to the manufacturer's instructions.[5]
-
H3K4me3 levels are normalized to total histone H3 levels to account for variations in cell number and histone content.
Drug-Tolerant Persister Cell Viability Assay
Objective: To assess the effect of CPI-455 on the survival of drug-tolerant cancer cells.
Protocol:
-
Cancer cell lines are treated with a standard chemotherapy or targeted agent to generate a population of drug-tolerant persister cells.
-
The surviving persister cells are then treated with various concentrations of CPI-455 for an extended period (e.g., 9-15 days), with regular media and drug changes.[6]
-
Cell viability and proliferation are monitored over time using an automated imaging system such as the IncuCyte HD, with cells stained with a nuclear dye (e.g., Nuclear-ID Red stain).[6]
-
The number of viable cells in the CPI-455-treated groups is compared to the vehicle-treated control group to determine the effect on DTP survival.
Conclusion and Future Directions
This compound is a well-characterized, potent, and specific inhibitor of the KDM5 family of histone demethylases. Its mechanism of action, centered on the elevation of global H3K4me3 levels, has demonstrated significant anti-cancer potential, particularly in eradicating drug-tolerant persister cells. The pleiotropic effects of CPI-455 on gene expression underscore the therapeutic promise of targeting epigenetic regulators in oncology and other diseases.
Future research should continue to explore the full spectrum of genes and pathways regulated by CPI-455 in different cellular contexts. The synergistic effects observed with other epigenetic modifiers and cytotoxic agents warrant further investigation in preclinical and clinical settings. Elucidating the precise molecular determinants of sensitivity to CPI-455 will be crucial for identifying patient populations most likely to benefit from this therapeutic strategy. While there are currently no KDM5 inhibitors in the clinic, the robust preclinical data for compounds like CPI-455 pave the way for their potential clinical development.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sapphire Bioscience [sapphirebioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Function of CPI-455 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Function and Mechanism of Action
CPI-455 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2] The KDM5 family, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3). This demethylation activity is a critical epigenetic modification that leads to the repression of gene transcription.
By inhibiting the enzymatic activity of the KDM5 family, this compound effectively increases global levels of H3K4 trimethylation (H3K4me3), a hallmark of active gene promoters.[1][2] This modulation of the epigenetic landscape is the primary mechanism through which CPI-455 exerts its biological effects. A significant consequence of this action is the reduction in the number of drug-tolerant persister (DTP) cells in various cancer models, suggesting a role in overcoming therapeutic resistance.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on available literature.
Table 1: In Vitro Efficacy and Selectivity
| Parameter | Value | Target/System | Reference |
| IC50 | 10 nM | KDM5A (enzymatic assay) | [1][2] |
| IC50 | 35.4 µM | MCF-7 breast cancer cells | [2] |
| IC50 | 26.19 µM | T-47D breast cancer cells | [2] |
| IC50 | 16.13 µM | EFM-19 breast cancer cells | [2] |
| Selectivity | >200-fold | Over KDM2, 3, 4, 6, and 7 families | [1] |
Table 2: In Vivo Experimental Parameters
| Animal Model | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |
| C57BL/6 Mice | 50 or 70 mg/kg | Intraperitoneal (IP) | Daily | Elicits protective immunity (in combination with anti-B7-H4) | |
| Cisplatin-induced ototoxicity mouse model | 0.5 mg/kg or 2 mg/kg | Intraperitoneal (IP) | Daily for 5 days, starting 1 day before cisplatin | Protection against hearing loss | [3] |
Signaling Pathways Modulated by this compound
This compound has been shown to influence key cellular signaling pathways, primarily as a consequence of its epigenetic modifying activity.
MAPK/AKT Signaling Pathway
In the context of cisplatin-induced ototoxicity, CPI-455 has been demonstrated to protect against cellular damage by modulating the MAPK/AKT signaling pathway. By preventing the de-repression of genes involved in apoptosis, CPI-455 can mitigate the cytotoxic effects of cisplatin.
STAT3 and BMP2 Signaling
CPI-455 has been shown to induce astrocytogenesis in neural stem cells by influencing the STAT3 and BMP2 signaling pathways. Inhibition of KDM5 by CPI-455 leads to an increase in H3K4me3 at the promoter regions of genes involved in these pathways, promoting cellular differentiation.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature for the characterization of this compound are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Global H3K4me3 Quantification by Meso Scale Discovery (MSD) ELISA
This protocol outlines the measurement of global H3K4 trimethylation levels in cells treated with CPI-455.
Materials:
-
Cell culture reagents
-
This compound
-
Cell lysis buffer
-
MSD TOTAL HISTONE H3 ASSAY or similar
-
MSD Tri-Methyl-Histone H3 (Lys4) Assay or similar
-
MSD reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that allows for logarithmic growth during the treatment period. Allow cells to adhere overnight. Treat cells with various concentrations of this compound (e.g., 0-10 µM) for the desired duration (e.g., 24, 48, 72 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add 100-200 µL of complete lysis buffer to each well and incubate on ice for 30 minutes with occasional agitation. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the nuclear extract.
-
Protein Quantification: Determine the protein concentration of the nuclear extract using a standard protein assay (e.g., BCA assay).
-
MSD Assay: Follow the manufacturer's protocol for the specific MSD histone modification kits. Typically, this involves:
-
Adding calibrators and diluted samples to the MSD plate.
-
Incubating with the detection antibody.
-
Washing the plate.
-
Adding read buffer and analyzing the plate on an MSD instrument.
-
-
Data Analysis: Normalize the H3K4me3 signal to the total histone H3 signal for each sample to determine the relative global H3K4me3 levels.
Drug-Tolerant Persister (DTP) Cell Viability Assay using IncuCyte® Live-Cell Analysis
This protocol describes a real-time, image-based method to assess the effect of CPI-455 on the viability of drug-tolerant persister cells.
Materials:
-
Cancer cell line of interest
-
Standard chemotherapy or targeted agent
-
This compound
-
IncuCyte® Live-Cell Analysis System
-
IncuCyte® Cytotox Green or Red Reagent (for cytotoxicity)
-
96-well flat-bottom plates
Procedure:
-
Generation of DTPs: Seed cells in a T75 flask and treat with a high concentration of a standard chemotherapeutic or targeted agent for a period sufficient to kill the bulk of the sensitive cells (e.g., 7-9 days), leaving a population of DTPs.
-
Cell Seeding for Assay: Harvest the DTPs and seed them into a 96-well plate at an appropriate density (e.g., 5,000 cells/well).
-
Treatment with CPI-455: Treat the DTPs with a dose range of this compound. Include vehicle-treated controls.
-
IncuCyte Imaging: Place the plate in the IncuCyte® system and acquire phase-contrast and fluorescent images every 2-4 hours for the duration of the experiment (e.g., 5-7 days).
-
Data Analysis: Use the IncuCyte® software to analyze the images. Quantify the cell confluence (as a measure of proliferation) and the number of fluorescently labeled dead cells over time. Compare the growth curves and cytotoxicity in CPI-455-treated wells to the control wells.
RNA Sequencing (RNA-seq) for Gene Expression Analysis
This protocol provides a general workflow for analyzing changes in gene expression following treatment with CPI-455.
Materials:
-
Cells treated with CPI-455 and control cells
-
RNA extraction kit (e.g., RNeasy Kit, Qiagen)
-
DNase I
-
RNA quality assessment instrument (e.g., Agilent Bioanalyzer)
-
RNA-seq library preparation kit (e.g., TruSeq RNA Library Prep Kit, Illumina)
-
Next-generation sequencing platform (e.g., Illumina NovaSeq)
Procedure:
-
RNA Extraction: Extract total RNA from CPI-455-treated and control cells using a commercial kit, including an on-column DNase I digestion step to remove contaminating genomic DNA.
-
RNA Quality Control: Assess the quantity and quality of the extracted RNA. A high RNA Integrity Number (RIN) (e.g., >8) is recommended for library preparation.
-
Library Preparation: Prepare sequencing libraries from the high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
-
Data Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads.
-
Read Alignment: Align the reads to a reference genome using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Use packages like DESeq2 or edgeR in R to identify genes that are differentially expressed between CPI-455-treated and control samples.
-
Pathway Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the differentially expressed genes to identify affected biological processes and signaling pathways.
-
Cleavage Under Targets and Tagmentation (CUT&Tag) for H3K4me3 Profiling
This protocol outlines a method for genome-wide profiling of H3K4me3 marks in response to CPI-455 treatment.
Materials:
-
Cells treated with CPI-455 and control cells
-
Concanavalin A-coated magnetic beads
-
Antibody against H3K4me3
-
pA-Tn5 transposome
-
DNA purification kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Cell Permeabilization and Binding to Beads: Harvest and permeabilize the cells. Bind the permeabilized cells to Concanavalin A-coated magnetic beads.
-
Antibody Incubation: Incubate the cell-bead complexes with a primary antibody specific for H3K4me3.
-
pA-Tn5 Tagmentation: Incubate with the pA-Tn5 transposome, which will bind to the antibody-associated chromatin regions.
-
Tagmentation Reaction: Activate the Tn5 transposase to simultaneously fragment the DNA and ligate sequencing adapters at the antibody-bound sites.
-
DNA Purification: Purify the tagmented DNA fragments.
-
Library Amplification: Amplify the DNA fragments by PCR using primers that recognize the ligated adapters.
-
Library Purification and Sequencing: Purify the amplified library and perform paired-end sequencing.
-
Data Analysis:
-
Data Processing: Align the sequencing reads to the reference genome.
-
Peak Calling: Use a peak calling algorithm (e.g., MACS2) to identify regions of H3K4me3 enrichment.
-
Differential Binding Analysis: Compare the H3K4me3 peaks between CPI-455-treated and control samples to identify regions with altered histone methylation.
-
Data Visualization: Visualize the H3K4me3 enrichment profiles at specific gene loci using a genome browser.
-
Experimental Workflow Diagram
References
CPI-455 Hydrochloride: A Pan-KDM5 Inhibitor for Reprogramming the Epigenetic Landscape in Drug-Tolerant Cancer Cells
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
CPI-455 hydrochloride is a potent and selective, cell-permeable small molecule inhibitor of the KDM5 family of histone demethylases. As a pan-KDM5 inhibitor, CPI-455 competitively binds to the active site of KDM5A, KDM5B, KDM5C, and KDM5D, leading to a global increase in histone H3 lysine 4 trimethylation (H3K4me3). This elevation of a key activating histone mark has been shown to reverse the drug-tolerant persister (DTP) phenotype in various cancer models. This technical guide provides a comprehensive overview of CPI-455, including its mechanism of action, quantitative biochemical and cellular activity, detailed experimental protocols, and its role in relevant signaling pathways. This document is intended to serve as a valuable resource for researchers in oncology, epigenetics, and drug discovery.
Introduction
The epigenetic landscape of cancer cells is highly dynamic and plays a crucial role in tumor progression, metastasis, and the development of drug resistance. Histone demethylases, such as the KDM5 family, are key regulators of this landscape. The KDM5 family of enzymes, consisting of KDM5A, KDM5B, KDM5C, and KDM5D, specifically removes methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/3), a mark associated with active gene transcription.[1] Overexpression of KDM5 enzymes has been linked to poor prognosis and therapeutic resistance in several cancers.[2][3]
This compound has emerged as a critical tool compound for studying the biological functions of the KDM5 family and as a potential therapeutic agent.[4] By inhibiting KDM5 activity, CPI-455 elevates global H3K4me3 levels, which can lead to the reactivation of tumor suppressor genes and the sensitization of cancer cells to conventional therapies.[4][5] This guide will delve into the technical details of CPI-455, providing researchers with the necessary information to effectively utilize this compound in their studies.
Mechanism of Action
CPI-455 functions as a competitive inhibitor of the KDM5 family of enzymes.[3] Its mechanism of action can be summarized in the following key points:
-
Direct Inhibition of KDM5: CPI-455 directly binds to the active site of KDM5 enzymes, competing with the cofactor 2-oxoglutarate.[3][6] The crystal structure of KDM5A in complex with CPI-455 has revealed the specific molecular interactions responsible for its inhibitory activity.[4][7]
-
Increased H3K4me3 Levels: By inhibiting the demethylase activity of KDM5, CPI-455 leads to a dose-dependent increase in the global levels of H3K4me3 in cells.[8][9] This alteration of the histone methylation landscape is a primary downstream effect of CPI-455 treatment.
-
Reversal of Drug Tolerance: The elevation of H3K4me3 is associated with a decrease in the number of drug-tolerant persister cancer cells.[4][10] This suggests that KDM5 activity is required for the survival of this subpopulation of cells that often leads to therapeutic relapse.[4]
Mechanism of CPI-455 Action
Quantitative Data
Biochemical Activity
The inhibitory potency of CPI-455 against various histone demethylases has been determined through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity for the KDM5 family.
| Target | IC50 (nM) | Selectivity vs. KDM5A | Reference |
| KDM5A | 10 ± 1 | - | [8] |
| KDM5B | Similar to KDM5A | ~1x | [8][9] |
| KDM5C | Similar to KDM5A | ~1x | [8][9] |
| KDM5D | 2-10 | ~1x | [11] |
| KDM4C | ~2000 | ~200-fold | [8] |
| KDM7B | ~7700 | ~770-fold | [8] |
| KDM2B | No measurable inhibition | >2500-fold | [8][11] |
| KDM3B | No measurable inhibition | >2500-fold | [8] |
| KDM6A | No measurable inhibition | >2500-fold | [8] |
Cellular Activity
The anti-proliferative effects of CPI-455 have been evaluated in various cancer cell lines. The GI50 and IC50 values highlight its activity in different cellular contexts.
| Cell Line | Cancer Type | Assay | IC50 / GI50 (µM) | Reference |
| A549 | Lung Cancer | Alamar blue | > 50 (GI50) | [10] |
| MKN-45 | Gastric Cancer | Proliferation | 23.79 | [10] |
| MCF-7 | Breast Cancer | Viability | 35.4 | [10] |
| T-47D | Breast Cancer | Viability | 26.19 | [10][12] |
| EFM-19 | Breast Cancer | Viability | 16.13 | [10][12] |
| PC9 | Non-small cell lung | Drug-tolerant cell survival | Not specified | [11] |
| M14 | Melanoma | Drug-tolerant cell survival | Not specified | [11] |
| SKBR3 | Breast Cancer | Drug-tolerant cell survival | Not specified | [11] |
| Temozolomide-resistant Glioblastoma | Glioblastoma | Growth | Dose-dependent reduction | [11] |
Signaling Pathways
KDM5 enzymes are implicated in several critical signaling pathways that regulate cell growth, survival, and immune response. By inhibiting KDM5, CPI-455 can modulate these pathways.
KDM5-Modulated Signaling Pathways
Recent studies have shown that KDM5B is essential for the hyper-activation of the PI3K/AKT signaling pathway in prostate tumorigenesis.[13] Inhibition of KDM5A with CPI-455 has been demonstrated to attenuate cisplatin-induced hearing loss by regulating the MAPK/AKT pathway.[14] Furthermore, KDM5 demethylases have been found to repress the immune response by suppressing the STING pathway.[15]
Experimental Protocols
In Vitro KDM5A Enzymatic Assay
This protocol describes a typical biochemical assay to determine the IC50 of CPI-455 against KDM5A.
Materials:
-
Recombinant full-length KDM5A enzyme
-
Biotinylated histone H3 (1-21) peptide substrate
-
AlphaLISA® detection reagents
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
384-well microplate
Procedure:
-
Prepare a serial dilution of CPI-455 in DMSO, followed by a further dilution in assay buffer.
-
Add KDM5A enzyme to the wells of the microplate.
-
Add the diluted CPI-455 or DMSO (vehicle control) to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the H3 peptide substrate and co-factors (e.g., α-ketoglutarate, Fe(II), ascorbate).
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding a quench solution.
-
Add AlphaLISA® acceptor beads and donor beads according to the manufacturer's protocol.
-
Incubate in the dark at room temperature.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Cellular H3K4me3 Quantification by MSD ELISA
This protocol outlines a method to measure the effect of CPI-455 on global H3K4me3 levels in cells.[5]
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Meso Scale Discovery (MSD) ELISA kit for H3K4me3 and total H3
-
Lysis buffer
-
6-well plates
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of CPI-455 or DMSO for the desired time (e.g., 24-72 hours).
-
Harvest the cells and prepare whole-cell lysates using a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform the MSD ELISA for H3K4me3 and total H3 according to the manufacturer's instructions.
-
Normalize the H3K4me3 signal to the total H3 signal for each sample.
-
Analyze the dose-dependent effect of CPI-455 on H3K4me3 levels.
Experimental Workflow for CPI-455 Evaluation
In Vivo Studies in Mouse Models
This section provides a general protocol for in vivo evaluation of CPI-455, which should be adapted based on the specific animal model and research question.
Materials:
-
Six-week-old male C57BL/6 mice (or other appropriate strain)
-
Tumor cells for xenograft model (if applicable)
-
This compound
-
Vehicle for in vivo administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[10]
-
Dosing syringes and needles
Procedure:
-
Acclimate the mice to the housing conditions for at least one week.
-
If using a xenograft model, implant tumor cells subcutaneously into the flank of the mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the dosing solution of CPI-455 in the appropriate vehicle. A fresh solution should be prepared daily.[10]
-
Administer CPI-455 via intraperitoneal (IP) injection at the desired dose (e.g., 50-70 mg/kg) and schedule (e.g., daily).[5][10]
-
Monitor the mice regularly for tumor growth (caliper measurements), body weight, and any signs of toxicity.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., histopathology, Western blotting for H3K4me3).
Conclusion
This compound is a valuable chemical probe for elucidating the roles of KDM5 demethylases in health and disease. Its high potency and selectivity make it an excellent tool for in vitro and in vivo studies. The ability of CPI-455 to reprogram the epigenetic landscape and eliminate drug-tolerant cancer cells underscores the therapeutic potential of targeting the KDM5 family. This technical guide provides a solid foundation for researchers to design and execute experiments using CPI-455, with the ultimate goal of advancing our understanding of epigenetic regulation and developing novel cancer therapies.
References
- 1. Frontiers | Functions and Interactions of Mammalian KDM5 Demethylases [frontiersin.org]
- 2. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rcsb.org [rcsb.org]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. caymanchem.com [caymanchem.com]
- 12. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KDM5 histone demethylases repress immune response via suppression of STING - PMC [pmc.ncbi.nlm.nih.gov]
The KDM5 Inhibitor CPI-455 Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 hydrochloride is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, enzymes that are crucial for the survival of drug-tolerant cancer cells. By inhibiting KDM5, CPI-455 elevates global levels of histone H3 lysine 4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This mode of action leads to a reduction in the number of drug-tolerant persister cancer cells and shows synergistic effects with standard chemotherapy and targeted agents. This technical guide provides an in-depth overview of the discovery, a plausible synthesis route, and the molecular mechanism of action of CPI-455, with a focus on its impact on key signaling pathways. Detailed experimental protocols and a summary of its biological activity are also presented to facilitate further research and development.
Discovery and Biological Activity
CPI-455 was identified as a specific inhibitor of the KDM5 family of histone demethylases, which are known to play a significant role in cancer progression and drug resistance.[1] It exhibits high potency and selectivity for KDM5 enzymes over other related histone demethylase families.
Quantitative Biological Data
The biological activity of CPI-455 has been characterized through various enzymatic and cell-based assays. The following tables summarize the key quantitative data reported in the literature.
Table 1: In Vitro Inhibitory Activity of CPI-455
| Target | Assay Type | IC50 (nM) | Selectivity vs. Other KDM Families | Reference |
| KDM5A | Enzymatic Assay | 10 | >200-fold vs. KDM2, 3, 4, 6, 7 | [2] |
| KDM5B | Enzymatic Assay | Similar to KDM5A | Not explicitly quantified | [3] |
| KDM5C | Enzymatic Assay | Similar to KDM5A | Not explicitly quantified | [3] |
| KDM4C | Enzymatic Assay | ~2000 | 200-fold less potent | [4] |
Table 2: Cellular Activity of CPI-455 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference |
| MCF-7 | Luminal Breast Cancer | Cell Viability | 35.4 | [5] |
| T-47D | Luminal Breast Cancer | Cell Viability | 26.19 | [5] |
| EFM-19 | Luminal Breast Cancer | Cell Viability | 16.13 | [5] |
Plausible Synthesis of this compound
While the precise, step-by-step synthesis of this compound is not publicly detailed, a plausible synthetic route can be postulated based on the synthesis of structurally analogous N-(pyridin-4-yl)acetamide derivatives. The proposed synthesis involves the reaction of 2-chloro-N-(pyridin-4-yl)acetamide with 4-chloroaniline, followed by conversion to the hydrochloride salt.
Proposed Synthetic Scheme
Caption: Proposed synthetic route for this compound.
Mechanism of Action
CPI-455 functions by inhibiting the enzymatic activity of the KDM5 family of histone demethylases. These enzymes are responsible for removing methyl groups from H3K4, and their inhibition by CPI-455 leads to a global increase in H3K4me3 levels.[1] This epigenetic modification is associated with transcriptionally active chromatin, and its restoration can lead to the re-expression of tumor suppressor genes.[6]
Signaling Pathway Modulation
Recent studies have indicated that CPI-455 can modulate the PI3K/AKT and MAPK signaling pathways, which are critical for cell survival and proliferation.[1] Inhibition of KDM5A by CPI-455 has been shown to protect against cisplatin-induced cell death by upregulating the expression of target genes within these pathways.[1]
Caption: CPI-455 inhibits KDM5A, leading to increased H3K4me3 and activation of pro-survival pathways.
Experimental Protocols
KDM5A Enzymatic Assay
This protocol is a generalized procedure for assessing the in vitro inhibitory activity of CPI-455 against KDM5A.
-
Reagents and Materials:
-
Recombinant full-length human KDM5A
-
H3 (1-21)K4me3 peptide substrate
-
AlphaLISA® detection reagents
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
This compound dissolved in DMSO
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of CPI-455 in DMSO.
-
Add 2 µL of the diluted CPI-455 or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of KDM5A enzyme solution to each well and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the H3K4me3 peptide substrate.
-
Incubate the reaction mixture for 60 minutes at room temperature.
-
Stop the reaction and detect the product using an appropriate AlphaLISA® protocol.
-
Measure the signal on a compatible plate reader.
-
Calculate the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Cell Viability Assay (MTT Assay)
This protocol outlines a common method for determining the effect of CPI-455 on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, T-47D)
-
Complete cell culture medium
-
This compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of CPI-455 (and a vehicle control) for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Chromatin Immunoprecipitation (ChIP) for H3K4me3
This protocol provides a general workflow for assessing changes in H3K4me3 levels in cells treated with CPI-455.
Caption: General workflow for Chromatin Immunoprecipitation (ChIP).
-
Procedure Outline:
-
Culture cells to ~80% confluency and treat with CPI-455 or vehicle for the desired time.
-
Crosslink proteins to DNA by adding formaldehyde directly to the culture medium.
-
Lyse the cells and sonicate the chromatin to obtain fragments of 200-500 bp.
-
Incubate the sheared chromatin with an antibody specific for H3K4me3 overnight.
-
Capture the antibody-chromatin complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding and elute the immunocomplexes.
-
Reverse the crosslinks by heating in the presence of a high salt concentration.
-
Purify the DNA using a standard column-based method.
-
Analyze the enrichment of specific genomic regions by qPCR or perform genome-wide analysis by ChIP-seq.
-
Conclusion
This compound is a valuable research tool for studying the role of KDM5 histone demethylases in various biological processes, particularly in the context of cancer biology and drug resistance. Its ability to modulate the epigenetic landscape and influence key signaling pathways underscores its potential as a therapeutic agent. The information and protocols provided in this guide are intended to support further investigation into the promising activities of this compound.
References
- 1. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
CPI-455 Hydrochloride: A Technical Guide to Target Validation Studies
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CPI-455 hydrochloride is a potent, selective, and cell-permeable pan-inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes. This technical guide provides an in-depth overview of the target validation studies for CPI-455, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying biological pathways. The primary therapeutic rationale for the development of CPI-455 is its ability to eliminate drug-tolerant persister cancer cells, a key driver of therapeutic relapse, by modulating the epigenetic landscape of tumor cells.
Core Target and Mechanism of Action
The principal molecular target of CPI-455 is the KDM5 family of histone demethylases , which includes four isoforms: KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes are responsible for removing methyl groups from trimethylated and dimethylated lysine 4 on histone H3 (H3K4me3 and H3K4me2), epigenetic marks associated with actively transcribed genes.
By inhibiting the catalytic activity of KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels.[1][2][3] This epigenetic alteration results in a modified gene expression profile that ultimately reduces the survival of drug-tolerant persister cells and can induce apoptosis.[4][5] The crystal structure of KDM5A in complex with CPI-455 has revealed that the inhibitor occupies the 2-oxoglutarate binding site within the enzyme's active center, thereby competitively inhibiting its demethylase function.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro and cellular potency of this compound.
Table 1: In Vitro Enzymatic Activity of CPI-455
| Target Enzyme | IC50 (nM) | Selectivity vs. KDM5A |
| KDM5A | 10 | - |
| KDM5B | ~10 | ~1-fold |
| KDM5C | ~10 | ~1-fold |
| KDM4C | ~2,000 | ~200-fold |
| KDM7B | ~7,700 | ~770-fold |
| KDM2B | >25,000 | >2,500-fold |
| KDM3B | >25,000 | >2,500-fold |
| KDM6A | >25,000 | >2,500-fold |
Data compiled from multiple sources.[2][7]
Table 2: Cellular Activity of CPI-455
| Cell Line | Cancer Type | Assay Endpoint | IC50 / EC50 (µM) |
| HeLa | Cervical Cancer | H3K4me3 Increase | Dose-dependent |
| PC9 | Non-Small Cell Lung Cancer | DTP Reduction | Not specified |
| M14 | Melanoma | DTP Reduction | Not specified |
| SKBR3 | Breast Cancer | DTP Reduction | Not specified |
| MCF-7 | Luminal Breast Cancer | Viability | 35.4 |
| T-47D | Luminal Breast Cancer | Viability | 26.19 |
| EFM-19 | Luminal Breast Cancer | Viability | 16.13 |
Data compiled from multiple sources.[2][3][8]
Signaling Pathways and Experimental Workflows
The inhibitory action of CPI-455 on KDM5 enzymes initiates a cascade of molecular events, primarily centered on the regulation of gene expression through epigenetic modification.
The validation of CPI-455's target and mechanism of action follows a logical progression from in vitro biochemical assays to cellular and in vivo models.
Detailed Experimental Protocols
In Vitro KDM5A Enzymatic Assay
This protocol outlines a typical AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format for determining the IC50 of CPI-455 against KDM5A.
-
Reagents and Materials:
-
Recombinant human KDM5A enzyme
-
Biotinylated histone H3 (1-21) peptide substrate with trimethylated lysine 4 (H3K4me3)
-
AlphaLISA® anti-H3K4me2 antibody (acceptor beads)
-
Streptavidin-coated donor beads
-
Assay buffer: 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20
-
Cofactors: 50 µM Ascorbic acid, 2 µM Ferrous ammonium sulfate, 100 µM α-ketoglutarate
-
This compound serial dilutions
-
-
Procedure:
-
Prepare serial dilutions of CPI-455 in assay buffer.
-
In a 384-well plate, add KDM5A enzyme and the CPI-455 dilutions. Incubate for 15 minutes at room temperature.
-
Initiate the demethylation reaction by adding the H3K4me3 peptide substrate and cofactors.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add the anti-H3K4me2 acceptor beads. Incubate for 60 minutes at room temperature in the dark.
-
Add streptavidin donor beads and incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an EnVision® plate reader. The signal is inversely proportional to the enzyme activity.
-
Calculate IC50 values using a non-linear regression analysis.
-
Cellular H3K4me3 Quantification by MSD ELISA
This protocol describes the measurement of global H3K4me3 levels in cells treated with CPI-455 using a Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
Reagents and Materials:
-
Cancer cell lines (e.g., HeLa)
-
Cell culture medium and supplements
-
This compound
-
MSD Human Histone H3K4me3 Whole Cell Lysate Kit
-
Lysis buffer with protease and phosphatase inhibitors
-
MSD Read Buffer T
-
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose range of CPI-455 for 24-72 hours.
-
Lyse the cells directly in the wells using the provided lysis buffer.
-
Transfer the cell lysates to the MSD plate pre-coated with a capture antibody for total Histone H3.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate and add the detection antibody (SULFO-TAG™ labeled anti-H3K4me3).
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate and add MSD Read Buffer T.
-
Read the plate on an MSD SECTOR® Imager. The signal is proportional to the amount of H3K4me3.
-
Normalize the H3K4me3 signal to the total H3 signal (if using a multiplex plate) or to protein concentration.
-
Drug-Tolerant Persister (DTP) Cell Assay
This protocol details a method to assess the effect of CPI-455 on the survival of cancer cells that are tolerant to a primary therapeutic agent.
-
Reagents and Materials:
-
Cancer cell lines (e.g., PC9, M14, SKBR3)
-
Primary therapeutic agent (e.g., a targeted therapy or chemotherapy)
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
-
Procedure:
-
Treat cancer cells with a high concentration of the primary therapeutic agent for an extended period (e.g., 5-9 days) to select for DTPs.
-
Re-plate the surviving DTPs.
-
Treat the DTPs with various concentrations of CPI-455 for an additional 5-7 days.
-
Measure cell viability using a luminescent or fluorescent assay.
-
A reduction in viability in the CPI-455-treated wells compared to vehicle control indicates activity against DTPs.
-
In Vivo Target Validation
While initial reports suggested potential limitations for in vivo use due to low bioavailability, subsequent studies have demonstrated the in vivo activity of CPI-455.[9]
-
Animal Models:
-
Cisplatin-induced ototoxicity model: C57BL/6 mice were treated with cisplatin to induce hearing loss. Co-administration of CPI-455 (2 mg/kg, IP) was shown to protect against this ototoxicity, demonstrating in vivo target engagement and a physiological effect.[1]
-
Xenograft models: In mouse xenograft models of various cancers, CPI-455 has been administered at doses of 50-70 mg/kg via daily intraperitoneal (IP) injection to assess its anti-tumor efficacy.[2][7]
-
-
Pharmacokinetics:
-
Detailed pharmacokinetic and oral bioavailability data for this compound are not extensively published in the public domain. The use of IP administration in most reported in vivo studies suggests that oral bioavailability may be a limiting factor.
-
Conclusion
The collective evidence from in vitro, cellular, and in vivo studies provides strong validation for the KDM5 family of histone demethylases as the primary target of this compound. The compound's ability to potently and selectively inhibit these enzymes, leading to an increase in H3K4me3 and a reduction in the survival of drug-tolerant persister cells, underscores its potential as a novel therapeutic agent in oncology. Further research into optimizing its pharmacokinetic properties and exploring its efficacy in combination with standard-of-care therapies is warranted.
References
- 1. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Drug-tolerant persister cells in cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. selleckchem.com [selleckchem.com]
- 8. nebiolab.com [nebiolab.com]
- 9. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CPI-455 Hydrochloride on H3K4 Trimethylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the effects of CPI-455 hydrochloride on histone H3 lysine 4 trimethylation (H3K4me3). CPI-455 is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, which are crucial regulators of chromatin structure and gene expression. By inhibiting KDM5 enzymes, CPI-455 leads to a global increase in H3K4me3 levels, a key epigenetic mark associated with active gene transcription. This guide details the mechanism of action of CPI-455, presents quantitative data on its activity, provides detailed experimental protocols for assessing its effects, and illustrates the relevant signaling pathways and experimental workflows.
Introduction
Histone modifications play a pivotal role in regulating chromatin dynamics and gene expression. The methylation of histone H3 at lysine 4 (H3K4) is a critical mark for transcriptional activation. The levels of H3K4 methylation are dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D) are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove methyl groups from di- and tri-methylated H3K4.[1][2] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer.
This compound is a small molecule inhibitor that demonstrates high potency and selectivity for the KDM5 family of enzymes.[2][3][4][5] Its ability to increase global H3K4me3 levels makes it a valuable tool for studying the biological roles of KDM5 and a potential therapeutic agent.[1][3][6] This guide serves as a technical resource for researchers investigating the effects of CPI-455 on H3K4 trimethylation.
Mechanism of Action
CPI-455 functions as a pan-inhibitor of the KDM5 family of histone demethylases.[3][6] The catalytic activity of KDM5 enzymes is dependent on a JmjC domain that utilizes iron (Fe2+) and α-ketoglutarate as cofactors to demethylate H3K4me3 and H3K4me2. CPI-455 competitively binds to the active site of KDM5 enzymes, preventing the binding of their substrates and thereby inhibiting their demethylase activity. This inhibition leads to an accumulation of H3K4me3 at a global level within the cell.[1][3][6]
Quantitative Data
The following tables summarize the quantitative data regarding the potency and cellular effects of CPI-455.
Table 1: In Vitro Inhibitory Activity of CPI-455
| Target | IC50 (nM) | Selectivity |
| KDM5A | 10[2][3][4][5][6] | >200-fold vs KDM2, 3, 4, 6, 7[5] |
Table 2: Cellular Activity of CPI-455 in Luminal Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MCF-7 | 35.4[3][6] |
| T-47D | 26.19[3] |
| EFM-19 | 16.13[3][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the effect of CPI-455 on H3K4 trimethylation.
Western Blotting for Global H3K4me3 Levels
This protocol describes the detection of global H3K4me3 levels in cell lysates following treatment with CPI-455.
Materials:
-
Cells of interest
-
This compound
-
RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K4me3, Rabbit anti-total Histone H3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of CPI-455 or vehicle control for the desired duration (e.g., 24-72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-H3K4me3 at 1:1000 to 1:3000 dilution, anti-total Histone H3 at a similar dilution) in blocking buffer overnight at 4°C with gentle agitation.[7]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (e.g., 1:2000 to 1:5000 dilution) in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K4me3
This protocol details the procedure for performing ChIP to analyze H3K4me3 levels at specific genomic loci.
Materials:
-
Cells treated with CPI-455 or vehicle
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., 5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Sonicator
-
Protein A/G magnetic beads
-
Anti-H3K4me3 antibody (ChIP-grade)
-
Normal Rabbit IgG (negative control)
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
NaCl (5 M)
-
RNase A
-
Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine for 5 minutes.
-
Cell and Nuclear Lysis: Wash cells with ice-cold PBS. Lyse the cells with Cell Lysis Buffer and then the nuclei with Nuclear Lysis Buffer.
-
Chromatin Shearing: Sonicate the chromatin to obtain DNA fragments in the range of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with anti-H3K4me3 antibody or IgG control overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for another 2-4 hours to capture the antibody-protein-DNA complexes.
-
-
Washing: Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, and LiCl Wash Buffer to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads with Elution Buffer. Reverse the cross-links by adding NaCl and incubating at 65°C for at least 4 hours.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Analysis: Analyze the enrichment of specific DNA sequences by qPCR using primers for target and control genomic regions.
KDM5A Enzymatic Assay (Non-Kit Based)
This protocol provides a general framework for a non-radioactive, enzyme-coupled assay to measure KDM5A activity.
Materials:
-
Recombinant human KDM5A enzyme
-
H3K4me3 peptide substrate (e.g., residues 1-21 of histone H3)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM KCl, 1 mM α-ketoglutarate, 50 µM Fe(NH4)2(SO4)2, 2 mM ascorbic acid)[8]
-
Formaldehyde Dehydrogenase (FDH)
-
NAD+
-
This compound
-
384-well plate
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Prepare a master mix containing Assay Buffer, FDH, and NAD+.
-
Compound Addition: Add CPI-455 at various concentrations or vehicle control to the wells of the 384-well plate.
-
Enzyme Addition: Add recombinant KDM5A to the wells.
-
Initiate Reaction: Add the H3K4me3 peptide substrate to initiate the demethylation reaction. The formaldehyde produced is converted by FDH, leading to a change in NADH fluorescence.
-
Kinetic Reading: Immediately place the plate in a fluorescence plate reader and measure the fluorescence at regular intervals (e.g., every 30 seconds for 30 minutes).
-
Data Analysis: Calculate the initial reaction rates from the linear phase of the fluorescence curve. Determine the IC50 value of CPI-455 by plotting the reaction rates against the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by CPI-455 and the experimental workflows described above.
Caption: Signaling pathway of CPI-455 mediated KDM5 inhibition.
Caption: Western Blotting Experimental Workflow.
Caption: ChIP-Sequencing Experimental Workflow.
Downstream Effects of KDM5 Inhibition by CPI-455
Inhibition of KDM5 by CPI-455 and the subsequent increase in H3K4me3 have been shown to impact several downstream signaling pathways, including the PI3K/AKT and MAPK pathways.[6][9] KDM5B has been demonstrated to be essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis.[1] Mechanistically, KDM5B can directly bind to the promoter of PIK3CA (encoding the p110α catalytic subunit of PI3K) and regulate its transcription.[1] Therefore, inhibition of KDM5B by CPI-455 can lead to a reduction in PI3K/AKT signaling in certain contexts.
Conversely, in cisplatin-induced ototoxicity models, CPI-455 treatment has been shown to protect against cell death by regulating both MAPK and PI3K/AKT signaling.[6] In this scenario, CPI-455 treatment led to an increase in H3K4me3 at the promoters of genes such as Sos1, Sos2, and Map3k3, which are upstream regulators of these pathways.[6] This suggests that the downstream effects of CPI-455 are context-dependent and can vary based on the specific cellular environment and the predominant KDM5 paralog.
Furthermore, KDM5A and KDM5B have been implicated in the suppression of endogenous retroviral elements (ERVs) and the modulation of immune responses.[10] Inhibition of KDM5 can lead to the upregulation of ERVs, which in turn can trigger an interferon response, suggesting a potential role for CPI-455 in cancer immunotherapy.[11][12]
Conclusion
This compound is a potent and selective inhibitor of the KDM5 family of histone demethylases, leading to a significant increase in global H3K4 trimethylation. This technical guide has provided a detailed overview of its mechanism of action, quantitative activity, and experimental protocols for its characterization. The provided diagrams illustrate the key signaling pathways influenced by CPI-455 and the workflows for its experimental investigation. As research into epigenetic modulators continues to expand, CPI-455 serves as an invaluable tool for dissecting the roles of KDM5 enzymes in health and disease and holds promise for therapeutic development.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. KDM5B Is Essential for the Hyperactivation of PI3K/AKT Signaling in Prostate Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. epigentek.com [epigentek.com]
- 6. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cstn-gateway-prod.azurewebsites.net [cstn-gateway-prod.azurewebsites.net]
- 8. Histone demethylase KDM5A is regulated by its reader domain through a positive-feedback mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
CPI-455 in Epigenetic Regulation: A Technical Guide
Executive Summary: The landscape of cancer therapy and cellular biology is increasingly focused on epigenetic modifications as key drivers of disease and cellular fate. Histone demethylases, particularly the KDM5 family, have emerged as critical regulators of gene expression through their modulation of histone H3 lysine 4 (H3K4) methylation. CPI-455 is a potent, selective, and cell-permeable small molecule inhibitor of the KDM5 family of enzymes. This document provides a comprehensive technical overview of CPI-455, detailing its mechanism of action, biochemical and cellular effects, and its role in epigenetic regulation. It is intended for researchers, scientists, and drug development professionals exploring novel epigenetic modulators.
Introduction to the KDM5 Family and H3K4 Methylation
The KDM5 family of histone demethylases (comprising KDM5A, KDM5B, KDM5C, and KDM5D) are Fe(II) and α-ketoglutarate-dependent enzymes belonging to the Jumonji C (JmjC) domain-containing family.[1][2] Their primary function is to remove methyl groups from di- and tri-methylated lysine 4 on histone H3 (H3K4me2/me3).[1][2] H3K4me3 is a key epigenetic mark predominantly found at the transcription start sites of active genes and is associated with transcriptional activation.[3][4]
By catalyzing the demethylation of H3K4me3, KDM5 enzymes act as transcriptional repressors.[1][4] Overexpression and aberrant activity of KDM5 proteins have been implicated in various pathologies, most notably in cancer.[3][5][6] Elevated KDM5 activity can lead to the silencing of tumor suppressor genes and is critically required for the survival of drug-tolerant persister cancer cells (DTPs), which are thought to be a source of therapeutic relapse.[1][3] Therefore, inhibiting the KDM5 family presents a promising therapeutic strategy to reverse this repressive epigenetic state.
CPI-455: A Potent and Selective Pan-KDM5 Inhibitor
CPI-455 was identified as a specific, pan-KDM5 inhibitor that competitively binds to the cofactor binding site.[5] Its discovery and characterization have provided a crucial tool for investigating KDM5-dependent biology.[1][7]
Mechanism of Action
CPI-455 functions by inhibiting the catalytic activity of KDM5 enzymes. The crystal structure of KDM5A in complex with CPI-455 reveals that the inhibitor occupies the binding site of the 2-oxoglutarate cofactor.[1][6][8] This competitive inhibition prevents the demethylation of H3K4me3, leading to a global increase in this active chromatin mark.[1][9][10] This elevation in H3K4me3 can reactivate the expression of previously silenced genes, including tumor suppressors.[4][6]
Biochemical and Cellular Potency
CPI-455 demonstrates potent inhibition of KDM5 enzymes in biochemical assays and robust activity in cellular models.
| Assay Type | Target | IC50 Value | Reference(s) |
| Biochemical Assay | KDM5A (full-length) | 10 nM | [7][9][11][12] |
| Cellular Assay | MCF-7 (Breast Cancer) | 35.4 µM | [9] |
| Cellular Assay | T-47D (Breast Cancer) | 26.19 µM | [9] |
| Cellular Assay | EFM-19 (Breast Cancer) | 16.13 µM | [9] |
Selectivity Profile
High selectivity is a critical attribute for a chemical probe. CPI-455 displays significant selectivity for the KDM5 family over other JmjC histone demethylase subfamilies.
| Enzyme Family | Selectivity vs. KDM5 | Reference(s) |
| KDM2, KDM3, KDM4, KDM6, KDM7 | >200-fold | [11][13][14] |
| KDM4C | ~200-fold | [13][15] |
| KDM7B | ~770-fold | [13] |
Core Signaling and Functional Pathways
The primary role of CPI-455 is the direct modulation of the epigenetic landscape. This action initiates a cascade of downstream effects impacting gene expression and cellular phenotype.
Direct Epigenetic Modulation by CPI-455
The core mechanism involves the direct inhibition of KDM5 enzymes, leading to the accumulation of H3K4me3 at gene promoters and transcription start sites.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 5. Histone Demethylase KDM5B as a Therapeutic Target for Cancer Therapy [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. rcsb.org [rcsb.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Sapphire Bioscience [sapphirebioscience.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. apexbt.com [apexbt.com]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
CPI-455 Hydrochloride and Chromatin Remodeling: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 hydrochloride is a potent and selective small molecule inhibitor of the KDM5 family of histone demethylases. These enzymes play a critical role in chromatin remodeling by removing methyl groups from histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 elevates global levels of H3K4 trimethylation (H3K4me3), leading to a more open chromatin state and altered gene expression. This guide provides a comprehensive overview of CPI-455, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its impact on key signaling pathways.
Introduction to this compound
CPI-455 is a specific, pan-inhibitor of the KDM5 family of enzymes (KDM5A, KDM5B, KDM5C, and KDM5D)[1][2]. The KDM5 family are Jumonji C (JmjC) domain-containing histone demethylases that specifically remove di- and tri-methyl groups from H3K4[3]. Dysregulation of KDM5 activity is implicated in various diseases, particularly cancer, where it can contribute to drug resistance and tumor progression[4][5]. CPI-455's ability to modulate the epigenetic landscape makes it a valuable tool for research and a potential therapeutic agent.
Mechanism of Action
CPI-455 functions by competitively inhibiting the KDM5 enzymes, leading to a global increase in the levels of H3K4 trimethylation (H3K4me3)[1][2][4]. This elevation in a key active histone mark alters the chromatin structure, making it more accessible for transcription factors and regulatory proteins. This modulation of chromatin accessibility ultimately results in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis[6].
Core mechanism of CPI-455 action on chromatin.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Activity of CPI-455
| Target | IC50 (nM) | Selectivity |
| KDM5A | 10[1][2][7] | Pan-KDM5 inhibitor (similar activity against KDM5B/C)[7] |
| KDM2, KDM3, KDM6, KDM7 | >200-fold selective over these families[1] | - |
| KDM4C | ~200-fold weaker potency[7] | - |
| KDM7B | ~770-fold weaker potency[7] | - |
| KDM2B, KDM3B, KDM6A | No measurable inhibition[7] | - |
Table 2: Cellular Activity of CPI-455
| Cell Line | Assay | IC50 (µM) | Reference |
| MCF-7 (luminal breast cancer) | Cell Viability | 35.4[2] | [2] |
| T-47D (luminal breast cancer) | Cell Viability | 26.19[2] | [2] |
| EFM-19 (luminal breast cancer) | Cell Viability | 16.13[2] | [2] |
Experimental Protocols
Detailed methodologies for key experiments involving CPI-455 are provided below.
KDM5A Enzymatic Inhibition Assay (AlphaLISA)
This protocol describes a high-throughput method to assess the inhibitory activity of CPI-455 on KDM5A.
Workflow for KDM5A AlphaLISA inhibition assay.
Materials:
-
KDM5A enzyme
-
Biotinylated H3K4me3 peptide substrate
-
S-adenosyl methionine (SAM)
-
AlphaLISA Acceptor beads (e.g., anti-digoxigenin)
-
Streptavidin-coated Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)
-
384-well AlphaPlate
Procedure:
-
Prepare serial dilutions of CPI-455 in DMSO.
-
Add 100 nL of compound solution or DMSO to the wells of a 384-well plate.
-
Add 5 µL of KDM5A enzyme diluted in assay buffer to each well.
-
Pre-incubate for 15 minutes at room temperature.
-
Add 5 µL of a substrate mixture containing biotinylated H3K4me3 peptide and SAM in assay buffer.
-
Incubate for 1 hour at room temperature.
-
Add 5 µL of AlphaLISA Acceptor beads diluted in buffer.
-
Incubate for 1 hour at room temperature in the dark.
-
Add 5 µL of Streptavidin-coated Donor beads diluted in buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an Alpha-enabled plate reader.
Cellular H3K4me3 Quantification (Western Blot)
This protocol details the detection of changes in global H3K4me3 levels in cells treated with CPI-455.
Workflow for Western blot analysis of H3K4me3.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 (e.g., Cell Signaling #9751S) and anti-total Histone H3 (as a loading control)[8]
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with various concentrations of CPI-455 for the desired time (e.g., 72 hours)[8].
-
Wash cells with cold PBS and lyse them in lysis buffer.
-
Extract histones using an acid extraction protocol if necessary.
-
Determine protein concentration using a BCA or Bradford assay.
-
Prepare samples by mixing with Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Viability Assay (MTT)
This protocol measures the effect of CPI-455 on cancer cell viability.
Workflow for MTT cell viability assay.
Materials:
-
Cancer cell lines
-
96-well tissue culture plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight[9].
-
Treat cells with a range of concentrations of CPI-455. Include a vehicle control (DMSO).
-
Incubate the plate for the desired duration (e.g., 72 hours)[9].
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Add 100 µL of solubilization solution to each well[7].
-
Incubate the plate overnight at 37°C or for 15 minutes on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Chromatin Immunoprecipitation (ChIP-seq)
This protocol outlines the steps to identify genomic regions with altered H3K4me3 occupancy following CPI-455 treatment.
Workflow for ChIP-seq analysis of H3K4me3.
Materials:
-
Cells treated with CPI-455 or vehicle
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
Lysis and sonication buffers
-
Anti-H3K4me3 antibody (e.g., Millipore #04-745)[10]
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation for next-generation sequencing
Procedure:
-
Treat cells with CPI-455 or vehicle.
-
Cross-link proteins to DNA with 1% formaldehyde for 10 minutes at room temperature. Quench with glycine.
-
Lyse cells and shear chromatin to fragments of 200-600 bp using sonication.
-
Incubate the sheared chromatin with an anti-H3K4me3 antibody overnight at 4°C. An IgG control should be included.
-
Add protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the cross-links by heating at 65°C overnight.
-
Treat with RNase A and Proteinase K, then purify the DNA.
-
Prepare the DNA library for sequencing according to the sequencer manufacturer's protocol (e.g., Illumina).
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify regions of H3K4me3 enrichment.
Signaling Pathways Affected by CPI-455
Inhibition of KDM5 by CPI-455 has been shown to impact several key signaling pathways.
PI3K/AKT and MAPK/ERK Pathways
In the context of cisplatin-induced ototoxicity, CPI-455 has been shown to regulate the PI3K/AKT and MAPK/ERK signaling pathways[6][11]. By inhibiting KDM5A, CPI-455 can modulate the expression of genes within these pathways, ultimately affecting cell survival and apoptosis. For instance, CPI-455 treatment can lead to an increase in the expression of anti-apoptotic proteins like p-AKT and Bcl-2, while decreasing pro-apoptotic proteins such as p-P38 and cleaved caspase-3[11]. This is achieved, in part, by increasing H3K4me3 at the promoters of key regulatory genes like Sos1, Sos2, and Map3k3[11].
CPI-455's influence on cell survival and apoptosis pathways.
STAT3 and BMP Signaling
In neural stem cells, CPI-455 has been observed to induce astrocytogenesis by affecting the STAT3 and BMP signaling pathways[2]. Treatment with CPI-455 leads to the induction of STAT3, increased expression of bone morphogenetic protein 2 (BMP2), and enhanced phosphorylation of SMAD1/5/9[2]. This suggests a role for KDM5A in maintaining the stemness of neural stem cells, which is reversed by CPI-455.
Interaction with the NuRD Complex
KDM5A has been shown to physically and functionally associate with the Nucleosome Remodeling and Deacetylase (NuRD) complex[1][6]. This interaction suggests a cooperative mechanism for gene regulation, where KDM5A-mediated histone demethylation and NuRD-dependent chromatin remodeling and histone deacetylation are coordinated. This complex is involved in the regulation of developmentally regulated genes[1].
Conclusion
This compound is a powerful research tool for investigating the role of KDM5 demethylases and chromatin remodeling in health and disease. Its specificity and potent activity make it suitable for a variety of in vitro and in vivo studies. The detailed protocols and pathway analyses provided in this guide are intended to facilitate further research into the biological functions of KDM5 and the therapeutic potential of its inhibition. As our understanding of the epigenetic regulation of gene expression continues to grow, molecules like CPI-455 will be instrumental in developing novel therapeutic strategies for cancer and other diseases.
References
- 1. Physical and Functional Interactions between the Histone H3K4 Demethylase KDM5A and the Nucleosome Remodeling and Deacetylase (NuRD) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. Histone demethylase KDM5A regulates the ZMYND8–NuRD chromatin remodeler to promote DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and functional interactions between the histone H3K4 demethylase KDM5A and the nucleosome remodeling and deacetylase (NuRD) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Frontiers | H3K4me3 Histone ChIP-Seq Analysis Reveals Molecular Mechanisms Responsible for Neutrophil Dysfunction in HIV-Infected Individuals [frontiersin.org]
- 11. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to CPI-455 Hydrochloride: Origins, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
CPI-455 hydrochloride is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases. First disclosed by researchers at Genentech and Constellation Pharmaceuticals, this small molecule has emerged as a critical tool for investigating the biological roles of KDM5 enzymes and as a potential therapeutic agent in oncology. By inhibiting the demethylation of histone H3 at lysine 4 (H3K4), CPI-455 elevates global levels of H3K4 trimethylation (H3K4me3), a key epigenetic mark associated with active gene transcription. This guide provides a comprehensive overview of the origins, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and signaling pathway diagrams are included to facilitate further research and application of this compound.
Origins and Development
This compound was developed through a collaboration between Genentech, Inc. and Constellation Pharmaceuticals, Inc. The discovery and initial characterization of CPI-455 were first reported in a 2016 Nature Chemical Biology article by Vinogradova et al.[1] This seminal paper established CPI-455 as a specific inhibitor of the KDM5 family of enzymes and highlighted its potential in targeting drug-tolerant cancer cells.
Chemical Synthesis
A detailed, step-by-step synthesis protocol for CPI-455 has been outlined in the patent literature. The synthesis involves a multi-step process culminating in the formation of the pyrazolopyrimidine core, followed by functionalization to yield the final compound.
Mechanism of Action
CPI-455 is a potent, cell-permeable, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D). These enzymes are responsible for removing methyl groups from trimethylated histone H3 lysine 4 (H3K4me3), an epigenetic mark predominantly found at the transcription start sites of active genes. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels.[1][2]
The primary mechanism of action involves the binding of CPI-455 to the active site of the KDM5 enzyme, competing with the co-substrate α-ketoglutarate (α-KG). This inhibition prevents the demethylation of H3K4me3, thereby maintaining a transcriptionally active chromatin state at target gene loci.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Inhibitory Activity of CPI-455
| Target | IC50 (nM) | Assay Type | Reference |
| KDM5A | 10 | Enzymatic Assay | [1][3] |
| KDM5B | Data not available | ||
| KDM5C | Data not available | ||
| KDM4C | ~2000 | Enzymatic Assay | |
| KDM7B | ~7700 | Enzymatic Assay | |
| KDM2B | No measurable inhibition | Enzymatic Assay | |
| KDM3B | No measurable inhibition | Enzymatic Assay | |
| KDM6A | No measurable inhibition | Enzymatic Assay |
Note: IC50 values for KDM5B and KDM5C are not explicitly provided in the primary literature but are stated to be similar to KDM5A.
Table 2: Cellular Activity of CPI-455
| Cell Line | IC50 (µM) | Assay Type | Reference |
| MCF-7 (luminal breast cancer) | 35.4 | Cell Viability | [3][4] |
| T-47D (luminal breast cancer) | 26.19 | Cell Viability | [3][4] |
| EFM-19 (luminal breast cancer) | 16.13 | Cell Viability | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
KDM5A In Vitro Enzymatic Assay
This protocol is adapted from commercially available assay kits and the primary literature describing KDM5A activity assays.[5]
Materials:
-
Recombinant human KDM5A enzyme
-
Biotinylated histone H3 (1-21) K4me3 peptide substrate
-
AlphaLISA® Acceptor beads
-
Streptavidin-coated Donor beads
-
Anti-H3K4me2 antibody
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM KCl, 0.01% Tween-20, 0.01% BSA)
-
Co-factors: 100 µM (NH4)2Fe(SO4)2, 100 µM α-KG, 1 mM Ascorbic Acid
-
This compound (or other test compounds)
-
384-well white microplates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute in Assay Buffer.
-
Add KDM5A enzyme to the wells of the microplate.
-
Add the diluted CPI-455 or vehicle control to the wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the biotinylated H3K4me3 peptide substrate and co-factors.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing EDTA.
-
Add the AlphaLISA® Acceptor beads and the anti-H3K4me2 antibody.
-
Incubate for 60 minutes at room temperature in the dark.
-
Add the Streptavidin-coated Donor beads.
-
Incubate for 30 minutes at room temperature in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
Cellular H3K4me3 Quantification (MSD ELISA)
This protocol outlines a method for quantifying global H3K4me3 levels in cells treated with CPI-455 using a Meso Scale Discovery (MSD) electrochemiluminescence assay.
Materials:
-
Cell lines of interest (e.g., HeLa, MCF-7)
-
This compound
-
Cell culture medium and supplements
-
MSD Histone H3K4me3 assay plate
-
Lysis buffer
-
Detection antibody (e.g., anti-H3K4me3 SULFO-TAG™)
-
MSD Read Buffer T
-
MSD instrument
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a dose-response of CPI-455 or vehicle control for the desired time (e.g., 24-72 hours).
-
Lyse the cells directly in the wells according to the MSD kit protocol.
-
Transfer the lysate to the pre-coated MSD assay plate.
-
Incubate for 1-2 hours at room temperature with shaking.
-
Wash the plate according to the kit instructions.
-
Add the SULFO-TAG™ detection antibody.
-
Incubate for 1 hour at room temperature with shaking.
-
Wash the plate.
-
Add MSD Read Buffer T.
-
Read the plate on an MSD instrument.
Cell Proliferation Assay (Incucyte®)
This protocol describes a real-time, label-free cell proliferation assay using the Incucyte® live-cell analysis system.[6][7]
Materials:
-
Cell lines of interest
-
This compound
-
Cell culture medium and supplements
-
96-well flat-bottom tissue culture plates
-
Incucyte® Live-Cell Analysis System
Procedure:
-
Seed cells at an appropriate density in a 96-well plate to achieve 10-20% confluence at the start of the experiment.
-
Allow cells to adhere for 4-24 hours.
-
Add a serial dilution of this compound or vehicle control to the wells.
-
Place the plate inside the Incucyte® system.
-
Schedule image acquisition (e.g., every 2-4 hours) for the duration of the experiment (e.g., 3-7 days).
-
Analyze the images using the Incucyte® software to determine the percent confluence over time.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K4me3
This protocol provides a general workflow for performing ChIP-seq to map H3K4me3 genomic localization following CPI-455 treatment.[1][8][9]
Materials:
-
Cells treated with CPI-455 or vehicle
-
Formaldehyde (for crosslinking)
-
Glycine (to quench crosslinking)
-
Lysis buffers
-
Sonicator (e.g., Bioruptor)
-
Anti-H3K4me3 antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and next-generation sequencing
Procedure:
-
Crosslink proteins to DNA by adding formaldehyde directly to the cell culture medium.
-
Quench the reaction with glycine.
-
Harvest and lyse the cells.
-
Sonciate the chromatin to shear DNA into fragments of 200-500 bp.
-
Immunoprecipitate the chromatin with an anti-H3K4me3 antibody overnight.
-
Capture the antibody-chromatin complexes with Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse the crosslinks by heating in the presence of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA.
-
Prepare the DNA library for sequencing according to the manufacturer's protocol.
-
Perform high-throughput sequencing.
-
Analyze the sequencing data to identify H3K4me3-enriched regions.
Visualizations
Signaling Pathway of KDM5 Inhibition by CPI-455
Caption: KDM5 Inhibition Pathway by CPI-455.
Experimental Workflow for Assessing CPI-455 Activity
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. sartorius.com [sartorius.com]
- 7. sartorius.com [sartorius.com]
- 8. Frontiers | ChIP-seq profiling of H3K4me3 and H3K27me3 in an invasive insect, Bactroceradorsalis [frontiersin.org]
- 9. H3K4me3 ChIP-seq data analysis [bio-protocol.org]
Methodological & Application
Application Notes and Protocols for CPI-455 Hydrochloride In Vivo Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] By inhibiting KDM5 enzymes, CPI-455 prevents the demethylation of histone H3 on lysine 4 (H3K4), leading to a global increase in the levels of H3K4 trimethylation (H3K4me3).[1][3][4] This epigenetic modification is associated with active gene transcription. The aberrant activity of KDM5 proteins has been implicated in various diseases, including cancer, where it can lead to the repression of tumor suppressor genes. CPI-455 has been shown to decrease the number of drug-tolerant persister cancer cells in multiple cancer cell line models.[1][4] These application notes provide a detailed overview of the in vivo administration of CPI-455 hydrochloride in mice for preclinical research, covering its mechanism of action, experimental protocols, and expected outcomes.
Mechanism of Action
CPI-455 functions by targeting the catalytic active site of KDM5 demethylases. This inhibition leads to an accumulation of H3K4me3 at a global level in cells.[3] The increased H3K4me3 can reactivate the expression of silenced genes, including tumor suppressors, thereby impacting cellular processes such as proliferation and survival.[3]
Data Presentation
In Vivo Efficacy of this compound in Mouse Models
| Mouse Model | Treatment Group | Dose (mg/kg) | Route | Schedule | Efficacy Outcome | Reference |
| Cisplatin-induced ototoxicity (C57BL/6J mice) | CPI-455 + Cisplatin | 0.5 | IP | Daily for 5 days per cycle | No significant reduction in Auditory Brainstem Response (ABR) threshold shift | [3] |
| Cisplatin-induced ototoxicity (C57BL/6J mice) | CPI-455 + Cisplatin | 2 | IP | Daily for 5 days per cycle | Significantly reduced auditory threshold shift | [3] |
| Patient-Derived Xenograft (PDX) with P. gingivalis infection (Humanized C57BL/6 mice) | CPI-455 + anti-B7-H4 | 50 or 70 | IP | Daily for 14-28 days | Elicited protective immunity; increased inflammation at later time points in combination therapy | [1] |
| MCF-7 Breast Cancer Xenograft | CPI-455 (in combination with Fulvestrant) | Not specified | Not specified | Not specified | Significant decrease in tumor volume when combined with Fulvestrant | N/A |
In Vivo Pharmacodynamic Effects of CPI-455
| Mouse Model | Tissue/Cell Type | Dose (mg/kg) | Time Point | Biomarker Change | Reference |
| Cisplatin-induced ototoxicity (C57BL/6J mice) | Cochlear Hair Cells | 2 | Not specified | Increased overall H3K4me3 levels compared to cisplatin-only group | [3] |
| PDX with P. gingivalis infection (Humanized C57BL/6 mice) | Not specified | 50 or 70 | 48 hours post-infection | Increased levels of CXCL9, CXCL10, and CXCL11 | [2] |
Experimental Protocols
Formulation of this compound for In Vivo Administration
A common vehicle for the intraperitoneal (IP) administration of CPI-455 in mice is a mixture of DMSO, PEG300, Tween-80, and saline.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For the final formulation, combine the components in the following ratio:
-
10% DMSO (from the stock solution)
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
-
Add each component sequentially and vortex thoroughly between each addition to ensure a clear and homogenous solution.
-
It is recommended to prepare this formulation fresh on the day of use.
Intraperitoneal (IP) Injection Protocol in Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (27-30 gauge)
-
70% Ethanol
-
Animal restrainer
Procedure:
-
Gently restrain the mouse, exposing the abdominal area.
-
Clean the injection site in the lower right quadrant of the abdomen with a 70% ethanol wipe.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity. Be cautious to avoid puncturing the internal organs.
-
Slowly inject the CPI-455 solution. The typical injection volume for mice is 5-10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions post-injection.
Xenograft Tumor Model Protocol (Example: MCF-7)
Materials:
-
MCF-7 human breast cancer cells
-
Matrigel
-
Immunocompromised mice (e.g., NU/J nude mice)
-
Estrogen pellets (as MCF-7 tumors are estrogen-dependent)
-
Calipers for tumor measurement
Procedure:
-
Estrogen Supplementation: One week prior to cell injection, implant a slow-release estrogen pellet subcutaneously in each mouse.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of serum-free media and Matrigel at a concentration of 1 x 10^8 cells/mL.
-
Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^7 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
CPI-455 Administration: Administer this compound or vehicle control according to the desired dose and schedule via intraperitoneal injection.
-
Efficacy Evaluation: Continue to monitor tumor volume throughout the study. At the end of the study, tumors can be excised and weighed for further analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ChIP-seq Analysis of H3K4me3 using CPI-455 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 hydrochloride is a potent and selective pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1] The KDM5 enzymes (KDM5A-D) are responsible for the demethylation of histone H3 at lysine 4 (H3K4), particularly the trimethylated state (H3K4me3). H3K4me3 is a key epigenetic mark associated with active gene promoters and transcriptional activation. By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, offering a powerful tool to study the role of this histone modification in gene regulation and disease.[1][2][3] This document provides detailed application notes and protocols for utilizing this compound in Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to analyze genome-wide changes in H3K4me3.
Mechanism of Action
CPI-455 inhibits the JmjC domain-containing KDM5 enzymes, preventing the removal of methyl groups from H3K4. This leads to an accumulation of H3K4me3 at gene promoters and other regulatory regions, which can be quantitatively assessed using ChIP-seq. Studies have shown that treatment with CPI-455 results in the broadening and spreading of existing H3K4me3 peaks rather than the establishment of new, de novo peaks.[2]
Data Presentation
Treatment of cancer cell lines with CPI-455 has been shown to cause a significant increase in global H3K4me3 levels. The following tables summarize representative quantitative data from studies utilizing CPI-455, showcasing its effect on H3K4me3 occupancy and gene expression.
Table 1: Effect of CPI-455 on H3K4me3 Peak Distribution in MCF-7 Cells
| Treatment | Total H3K4me3 Peaks | De Novo Gained Peaks | Lost Peaks |
| CPI-455 | 20,415 | 0 | 0 |
| Vehicle Control | 20,321 | N/A | N/A |
Data adapted from a study on the effects of CPI-455 on H3K4me3 in MCF-7 breast cancer cells.[2] This table illustrates that CPI-455 treatment leads to an expansion of existing H3K4me3 peaks rather than the creation of new ones.
Table 2: Gene-Specific Changes in H3K4me3 Occupancy and Gene Expression Following CPI-455 Treatment
| Gene | Change in H3K4me3 at Promoter | Fold Change in Gene Expression (Microarray) | Cell Line |
| SERPINA1 | Increased Occupancy | 2.1 | MCF-7 |
| TFF1 | Increased Occupancy | 1.8 | MCF-7 |
| IGFBP4 | Increased Occupancy | 1.5 | MCF-7 |
| CDKN1A | No Significant Change | 1.1 | MCF-7 |
This table presents examples of genes with increased H3K4me3 occupancy at their promoters and corresponding changes in gene expression after treatment with CPI-455, as observed in MCF-7 cells.[2] It is important to note that while CPI-455 induces global increases in H3K4me3, this does not always directly correlate with dramatic changes in the expression of all nearby genes.[2]
Signaling Pathways
KDM5A, the primary target of CPI-455, is implicated in the regulation of several critical signaling pathways in cancer and other diseases. Inhibition of KDM5A by CPI-455 can therefore modulate these pathways.
Caption: KDM5A is regulated by and regulates multiple signaling pathways involved in cancer progression.
Experimental Protocols
Cell Treatment with this compound
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight. The optimal cell number will depend on the cell type and the subsequent ChIP protocol.
-
CPI-455 Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired final concentration. A typical concentration range for cell-based assays is 1-10 µM.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing CPI-455 or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period sufficient to observe changes in H3K4me3 levels. This is typically between 24 and 72 hours. The optimal incubation time should be determined empirically for each cell line and experimental setup.
Chromatin Immunoprecipitation (ChIP) Protocol for H3K4me3
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
Materials:
-
Cells treated with CPI-455 or vehicle control
-
1% Formaldehyde in PBS
-
Glycine
-
Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM EDTA, 1% SDS, protease inhibitors)
-
Nuclear Lysis Buffer (e.g., 50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, protease inhibitors)
-
ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl pH 8.1, 167 mM NaCl)
-
Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 150 mM NaCl)
-
High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.1, 500 mM NaCl)
-
LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.1)
-
TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)
-
Elution Buffer (1% SDS, 0.1 M NaHCO3)
-
5 M NaCl
-
0.5 M EDTA
-
1 M Tris-HCl pH 6.5
-
Proteinase K
-
Phenol:Chloroform:Isoamyl Alcohol (25:24:1)
-
100% Ethanol
-
80% Ethanol
-
Anti-H3K4me3 antibody (ChIP-grade)
-
Protein A/G magnetic beads
Procedure:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash the cells twice with ice-cold PBS.
-
-
Cell Lysis and Sonication:
-
Harvest the cells and resuspend them in Cell Lysis Buffer. Incubate on ice for 10 minutes.
-
Pellet the nuclei and resuspend in Nuclear Lysis Buffer.
-
Sonicate the chromatin to an average fragment size of 200-500 bp. The optimal sonication conditions should be determined empirically.
-
-
Immunoprecipitation:
-
Dilute the sheared chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Add the anti-H3K4me3 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-chromatin complexes.
-
-
Washes:
-
Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads using Elution Buffer.
-
Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.
-
-
DNA Purification:
-
Treat the samples with Proteinase K.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation.
-
Wash the DNA pellet with 80% ethanol and resuspend in TE Buffer or water.
-
ChIP-seq Library Preparation and Sequencing
Following DNA purification, the ChIP DNA is ready for library preparation for next-generation sequencing. Follow the manufacturer's protocol for the chosen library preparation kit. The prepared libraries should then be sequenced on a suitable platform.
ChIP-seq Data Analysis Workflow
Caption: A typical workflow for a ChIP-seq experiment, from cell treatment to data analysis.
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Alignment: Align the sequencing reads to a reference genome using aligners such as Bowtie2 or BWA.
-
Peak Calling: Identify regions of H3K4me3 enrichment (peaks) using a peak caller like MACS2, comparing the CPI-455 treated sample to the vehicle control and an input control.
-
Peak Annotation: Annotate the identified peaks to genomic features (e.g., promoters, enhancers) to understand their functional context.
-
Differential Binding Analysis: Identify statistically significant differences in H3K4me3 enrichment between CPI-455 treated and control samples.
-
Pathway Analysis: Perform gene ontology and pathway analysis on the genes associated with differentially bound regions to understand the biological processes affected by CPI-455 treatment.
Conclusion
This compound is a valuable tool for investigating the dynamics of H3K4me3 and its role in gene regulation. The protocols and information provided in this document offer a comprehensive guide for researchers to design and execute ChIP-seq experiments using this potent KDM5 inhibitor, ultimately leading to a deeper understanding of the epigenetic mechanisms underlying various biological processes and diseases.
References
- 1. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Detection of H3K4me3 Modification Following CPI-455 Treatment by Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone modifications play a critical role in regulating chromatin structure and gene expression. The methylation of lysine 4 on histone H3 (H3K4me3) is a key epigenetic mark predominantly associated with active gene promoters. The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 family of enzymes are histone demethylases that specifically remove the methyl groups from H3K4.[1] Dysregulation of KDM5 activity has been implicated in various diseases, including cancer.
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases.[2][3] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, thereby altering gene expression and cellular phenotypes.[2][4] This application note provides a detailed protocol for performing a Western blot to detect changes in H3K4me3 levels in cells treated with CPI-455.
Signaling Pathway and Mechanism of Action
CPI-455 exerts its effects by directly inhibiting the enzymatic activity of KDM5 demethylases. This inhibition prevents the removal of methyl groups from Histone H3 at lysine 4, leading to an accumulation of the H3K4me3 mark. This, in turn, can influence gene transcription.
Caption: Mechanism of CPI-455 action.
Quantitative Data
Treatment of cells with CPI-455 results in a dose-dependent increase in global H3K4me3 levels. The following table summarizes representative data on the expected fold change in H3K4me3 levels after a 72-hour treatment with CPI-455, as determined by semi-quantitative Western blot analysis.
| CPI-455 Concentration (µM) | Expected Fold Increase in H3K4me3 (normalized to Total H3) |
| 0 (Vehicle Control) | 1.0 |
| 1 | 1.5 - 2.0 |
| 5 | 2.5 - 3.5 |
| 10 | 3.0 - 4.5 |
Note: The exact fold increase may vary depending on the cell line, treatment duration, and experimental conditions. Data is based on findings that H3K4me3 levels increase in a dose-dependent fashion in response to CPI-455.[2]
Experimental Protocol
This protocol outlines the steps for cell treatment, histone extraction, and Western blotting to detect H3K4me3.
Experimental Workflow
Caption: Western blot experimental workflow.
Materials
-
Cell culture reagents
-
CPI-455 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 0.02% (v/v) NaN3
-
0.2 N Hydrochloric acid (HCl)
-
Tris-HCl (pH 8.0)
-
Laemmli sample buffer
-
Reagents for SDS-PAGE (15% acrylamide gel is recommended for good resolution of histones)
-
PVDF membrane (0.2 µm pore size is recommended for optimal retention of small histone proteins)[5]
-
Transfer buffer
-
Blocking buffer (5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST))
-
Primary antibodies:
-
Rabbit anti-H3K4me3
-
Mouse or Rabbit anti-Total Histone H3 (as a loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure
1. Cell Treatment:
-
Seed cells in appropriate culture dishes and allow them to adhere overnight.
-
Treat cells with various concentrations of CPI-455 (e.g., 0, 1, 5, 10 µM) for the desired time (e.g., 24-72 hours). Include a vehicle control (DMSO) corresponding to the highest concentration of CPI-455 used.
2. Histone Extraction (Acid Extraction Method):
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold TEB to the plate, scrape the cells, and transfer the cell suspension to a microcentrifuge tube.
-
Lyse the cells on ice for 10 minutes with gentle mixing.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant.
-
Wash the nuclear pellet with TEB and centrifuge again.
-
Resuspend the pellet in 0.2 N HCl and incubate overnight at 4°C with rotation to extract histones.
-
Centrifuge at 6,500 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the histones.
-
Neutralize the acid-extracted histones with Tris-HCl (pH 8.0).
3. Protein Quantification:
-
Determine the protein concentration of the histone extracts using a BCA protein assay kit.
4. SDS-PAGE and Protein Transfer:
-
Prepare samples by mixing 10-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and run until the dye front is near the bottom.
-
Transfer the separated proteins to a 0.2 µm PVDF membrane.[5] Confirm transfer efficiency by Ponceau S staining.
5. Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K4me3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
For the loading control, the same membrane can be stripped and re-probed for Total Histone H3, or a parallel gel can be run.
6. Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the signal using an appropriate imaging system.
-
Quantify the band intensities using image analysis software. Normalize the H3K4me3 signal to the Total Histone H3 signal for each sample.
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of CPI-455 in Non-Small Cell Lung Cancer Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a critical need for novel therapeutic strategies. Epigenetic dysregulation, particularly alterations in histone methylation, has emerged as a key driver of tumorigenesis and drug resistance in NSCLC. CPI-455, a potent and selective inhibitor of the KDM5 family of histone demethylases, presents a promising therapeutic avenue. KDM5 enzymes, particularly KDM5A and KDM5B, are frequently overexpressed in NSCLC and are responsible for the demethylation of histone H3 at lysine 4 (H3K4), a mark associated with active gene transcription. By inhibiting KDM5, CPI-455 increases global levels of H3K4 trimethylation (H3K4me3), leading to the reactivation of tumor suppressor genes and a reduction in the population of drug-tolerant persister cells.[1][2][3] This document provides detailed application notes and experimental protocols for the use of CPI-455 in NSCLC research.
Mechanism of Action
CPI-455 is a small molecule inhibitor that targets the Jumonji C (JmjC) domain-containing histone demethylase KDM5 family. It competitively binds to the catalytic site of KDM5 enzymes, preventing the demethylation of H3K4me2/3. This inhibition leads to a global increase in H3K4me3 levels, an epigenetic mark enriched at the transcription start sites of active genes. The restoration of a more open chromatin state can lead to the re-expression of silenced tumor suppressor genes and other genes that can inhibit cancer cell proliferation and survival.
Quantitative Data
The following tables summarize the key quantitative data for CPI-455 from various studies.
Table 1: In Vitro Efficacy of CPI-455
| Parameter | Value | Cell Line/Target | Reference |
| IC50 (KDM5A) | 10 nM | Enzymatic Assay | [1][4] |
| In Vitro Concentration Range | 6.25 - 25 µM | PC9 (NSCLC) | [1] |
| IC50 (Cell Viability) | 35.4 µM | MCF-7 (Breast Cancer) | [4] |
| IC50 (Cell Viability) | 26.19 µM | T-47D (Breast Cancer) | [4] |
| IC50 (Cell Viability) | 16.13 µM | EFM-19 (Breast Cancer) | [4] |
Table 2: In Vivo Efficacy of CPI-455
| Animal Model | Dosage and Administration | Outcome | Reference |
| C57BL/6 Mice | 50 or 70 mg/kg, intraperitoneal (ip), daily | Elicits protective immunity (in combination with anti-B7-H4) | [1][4] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is designed for assessing the effect of CPI-455 on the viability of NSCLC cell lines such as A549 or PC9.
Materials:
-
NSCLC cell lines (e.g., A549, PC9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
CPI-455 (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed NSCLC cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of CPI-455 in complete growth medium from the DMSO stock. The final concentrations should typically range from 0.1 µM to 100 µM. Remove the overnight culture medium from the wells and add 100 µL of the medium containing the desired concentrations of CPI-455. Include a vehicle control (DMSO) at the same final concentration as in the highest CPI-455 treatment.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Formazan Crystal Formation: Incubate the plates for an additional 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Western Blot Analysis
This protocol is for detecting changes in KDM5A and H3K4me3 levels in NSCLC cells following treatment with CPI-455.
Materials:
-
NSCLC cell lines
-
CPI-455
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-KDM5A
-
Rabbit anti-H3K4me3
-
Rabbit anti-Total Histone H3
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
Protocol:
-
Cell Treatment and Lysis: Plate NSCLC cells in 6-well plates and treat with various concentrations of CPI-455 (e.g., 1 µM, 5 µM, 10 µM) for 24 to 48 hours. After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions: anti-KDM5A (1:1000), anti-H3K4me3 (1:1000), anti-Total Histone H3 (1:2000), anti-β-actin (1:5000).
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of CPI-455 against NSCLC.
Materials:
-
NSCLC cell line (e.g., A549, H1975)
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice, 6-8 weeks old)
-
Matrigel
-
CPI-455
-
Vehicle solution (e.g., corn oil or a solution of DMSO, PEG300, Tween80, and saline)
-
Calipers
Protocol:
-
Cell Preparation and Implantation: Harvest NSCLC cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=5-10 mice per group).
-
Treatment Administration: Prepare CPI-455 in the appropriate vehicle. Administer CPI-455 intraperitoneally (i.p.) at a dose of 50-70 mg/kg daily. The control group should receive an equal volume of the vehicle.
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a maximum allowable size. Monitor the body weight of the mice as an indicator of toxicity.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, excise the tumors and weigh them. Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway affected by CPI-455 and a general experimental workflow for its evaluation in NSCLC research.
Caption: Mechanism of action of CPI-455 in NSCLC.
Caption: Experimental workflow for evaluating CPI-455 in NSCLC.
References
Application Notes and Protocols for CPI-455 Hydrochloride in Combination Therapy with Cisplatin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the scientific rationale and experimental protocols for evaluating the combination of CPI-455 hydrochloride, a KDM5 histone demethylase inhibitor, with the conventional chemotherapeutic agent cisplatin. The focus is on leveraging CPI-455's epigenetic mechanism to overcome cisplatin resistance and enhance anti-tumor efficacy.
Introduction and Scientific Rationale
Cisplatin is a cornerstone of chemotherapy for various solid tumors, including those of the ovaries, testes, bladder, lungs, and head and neck.[1] Its primary mode of action involves forming platinum-DNA adducts, which trigger DNA damage responses and ultimately lead to cancer cell apoptosis.[2][3][4] However, the development of drug resistance is a significant clinical obstacle that limits its effectiveness.[1][3] Resistance mechanisms are multifaceted and can involve reduced drug accumulation, increased detoxification, enhanced DNA repair, and dysregulation of apoptotic pathways.[2][3][5]
Epigenetic alterations, particularly aberrant histone modifications, are increasingly recognized as key drivers of cancer progression and therapeutic resistance.[5][6] The KDM5 family of histone demethylases, which remove methyl groups from histone H3 at lysine 4 (H3K4), have emerged as critical regulators of gene expression and have been implicated in cancer cell survival and drug tolerance.[6][7] Overexpression of KDM5 enzymes has been observed in several cancers and is linked to the emergence of drug-tolerant persister cells, a subpopulation of cancer cells that can survive chemotherapy and contribute to relapse.[6][8]
This compound is a potent and specific pan-inhibitor of the KDM5 family, with an IC50 of 10 nM for KDM5A.[9][10][11] By inhibiting KDM5, CPI-455 increases global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription.[8][10][11] This modulation of the epigenetic landscape can lead to the re-expression of tumor suppressor genes and can decrease the number of drug-tolerant cancer cells.[8][10]
The combination of CPI-455 with cisplatin is predicated on a strong scientific rationale: KDM5 inhibition may reverse epigenetic changes that contribute to cisplatin resistance, thereby re-sensitizing cancer cells to its cytotoxic effects.[12] Studies have shown that inhibiting KDM5 can impair tumor progression and reverse cisplatin resistance in vitro and in vivo.[12] Furthermore, a synergistic anti-tumor effect has been observed when CPI-455 is combined with cisplatin in patient-derived tumoroids of high-grade neuroendocrine neoplasms.[13] This suggests that a dual-pronged attack—epigenetic modulation with CPI-455 and DNA damage with cisplatin—could represent a superior therapeutic strategy.
Mechanism of Action
This compound: As a KDM5 inhibitor, CPI-455 prevents the demethylation of H3K4me3.[8] Elevated H3K4me3 levels at gene promoters are generally associated with a more open chromatin state and increased gene transcription. This can lead to the reactivation of silenced tumor suppressor genes and alter cellular pathways that contribute to drug resistance.
Cisplatin: Cisplatin enters the cell and its chloride ligands are displaced by water molecules, forming a highly reactive aquated species. This species then binds to the N7 reactive centers on purine bases of DNA, leading to the formation of intrastrand and interstrand cross-links.[4] These DNA adducts distort the DNA helix, inhibit DNA replication and transcription, and trigger a DNA damage response that culminates in apoptosis.[4]
Synergistic Mechanism: The proposed synergy between CPI-455 and cisplatin stems from the ability of CPI-455 to counteract key resistance mechanisms. By increasing H3K4me3, CPI-455 may:
-
Re-sensitize cells to DNA damage: Alter the expression of genes involved in DNA repair pathways, making it more difficult for cancer cells to repair cisplatin-induced DNA adducts.
-
Promote apoptosis: Upregulate the expression of pro-apoptotic genes that may be silenced in resistant cells.
-
Eliminate drug-tolerant persister cells: Target the resilient subpopulation of cells that often survive initial chemotherapy, potentially preventing tumor recurrence.[8]
The following diagram illustrates the proposed synergistic interaction between CPI-455 and cisplatin.
Caption: Proposed synergistic mechanism of CPI-455 and cisplatin.
Data Presentation: Quantitative Summary
The following tables present hypothetical data to illustrate the potential outcomes of combining CPI-455 with cisplatin. These values are for demonstrative purposes and should be determined experimentally for specific cell lines and models.
Table 1: Single-Agent IC50 Values
This table shows the half-maximal inhibitory concentration (IC50) for each compound alone across a panel of cancer cell lines, including a cisplatin-resistant subline.
| Cell Line | Histology | CPI-455 IC50 (µM) | Cisplatin IC50 (µM) |
| A549 | Lung Carcinoma | 12.5 | 8.2 |
| OVCAR-3 | Ovarian Adenocarcinoma | 15.8 | 5.5 |
| OVCAR-3/CR | Cisplatin-Resistant Ovarian | 16.2 | 45.7 |
| HCT116 | Colon Carcinoma | 10.4 | 6.8 |
Table 2: Combination Index (CI) for Synergy Determination
The Combination Index (CI) is calculated using the Chou-Talalay method, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. Data is shown for the OVCAR-3/CR cell line.
| CPI-455 (µM) | Cisplatin (µM) | Fraction Affected | Combination Index (CI) | Interpretation |
| 4.0 | 11.4 | 0.50 | 0.68 | Synergy |
| 8.0 | 22.8 | 0.75 | 0.55 | Strong Synergy |
| 12.0 | 34.2 | 0.90 | 0.49 | Strong Synergy |
Table 3: In Vivo Tumor Growth Inhibition (TGI) in a Xenograft Model
This table summarizes the results of a hypothetical 28-day in vivo study using a cisplatin-resistant ovarian cancer (OVCAR-3/CR) xenograft model in mice.
| Treatment Group | Dose and Schedule | Mean Tumor Volume (mm³) at Day 28 | Tumor Growth Inhibition (%) |
| Vehicle Control | N/A | 1550 ± 180 | 0% |
| CPI-455 HCl | 50 mg/kg, daily, IP | 1280 ± 150 | 17.4% |
| Cisplatin | 5 mg/kg, weekly, IP | 1150 ± 165 | 25.8% |
| CPI-455 + Cisplatin | As above | 350 ± 95 | 77.4% |
Experimental Protocols
Detailed methodologies for key experiments to validate the combination of CPI-455 and cisplatin are provided below.
Protocol 1: In Vitro Cell Viability and Synergy Analysis
This protocol determines the cytotoxic effects of CPI-455 and cisplatin, alone and in combination, and allows for the calculation of the Combination Index (CI).
Materials:
-
Cancer cell lines of interest (e.g., OVCAR-3 and OVCAR-3/CR)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well clear-bottom cell culture plates
-
This compound (powder)
-
Cisplatin (solution)
-
DMSO (for dissolving CPI-455)
-
Phosphate-Buffered Saline (PBS)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation:
-
Prepare a 10 mM stock solution of CPI-455 in DMSO.
-
Prepare serial dilutions of CPI-455 and cisplatin in culture medium. For combination studies, prepare drugs at a constant molar ratio (e.g., based on the ratio of their individual IC50 values).
-
-
Cell Treatment:
-
Remove the medium from the wells.
-
Add 100 µL of medium containing the appropriate drug concentrations (single agent or combination). Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assessment:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot dose-response curves and calculate IC50 values for each single agent using non-linear regression (e.g., in GraphPad Prism).
-
For combination data, use software like CompuSyn to calculate Combination Index (CI) values based on the Chou-Talalay method.
-
Caption: Workflow for in vitro cell viability and synergy analysis.
Protocol 2: Western Blot for H3K4me3 and Apoptosis Markers
This protocol is to confirm the on-target effect of CPI-455 by measuring H3K4me3 levels and to assess the induction of apoptosis by the combination treatment.
Materials:
-
Treated cells from a 6-well plate format
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-H3K4me3, anti-Total Histone H3, anti-Cleaved PARP, anti-Cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Treat cells in 6-well plates with CPI-455, cisplatin, or the combination for 48 hours.
-
Wash cells with cold PBS and lyse with 100 µL of RIPA buffer.
-
Scrape cells, collect lysate, and centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine protein concentration using the BCA assay.
-
-
Sample Preparation:
-
Normalize protein amounts for all samples (e.g., 20 µg per lane).
-
Add Laemmli buffer and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Load samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection:
-
Apply ECL substrate and visualize bands using an imaging system.
-
Normalize bands of interest to a loading control (e.g., β-actin or Total H3).
-
Protocol 3: In Vivo Xenograft Tumor Efficacy Study
This protocol outlines a study to evaluate the anti-tumor activity of the CPI-455 and cisplatin combination in an animal model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or Nu/Nu)
-
Cisplatin-resistant cancer cells (e.g., OVCAR-3/CR)
-
Matrigel
-
This compound
-
Cisplatin for injection
-
Vehicle for CPI-455 (e.g., 5% NMP, 15% Solutol HS 15, 80% water)
-
Sterile saline
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 OVCAR-3/CR cells in a 1:1 mixture of PBS and Matrigel into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize mice into four treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle Control
-
Group 2: CPI-455 HCl (e.g., 50 mg/kg, daily, IP)
-
Group 3: Cisplatin (e.g., 5 mg/kg, weekly, IP)
-
Group 4: CPI-455 + Cisplatin (combination of the above doses)
-
-
-
Drug Administration:
-
Administer treatments according to the specified schedule for 28 days.
-
Monitor animal body weight and overall health twice weekly as an indicator of toxicity.
-
-
Tumor Measurement:
-
Measure tumor dimensions with calipers twice weekly.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Study Endpoint:
-
At the end of the study (Day 28) or when tumors reach a predetermined endpoint size, euthanize the mice.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, western blot).
-
-
Data Analysis:
-
Plot mean tumor volume over time for each group.
-
Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of differences between groups.
-
References
- 1. A new mechanism of cisplatin resistance in cancer, and how to reverse it [blogs.bcm.edu]
- 2. New Insights into Mechanisms of Cisplatin Resistance: From Tumor Cell to Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Cisplatin Resistance: A Cellular Self-Defense Mechanism Resulting from Multiple Epigenetic and Genetic Changes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Anticancer drug discovery: structures of KDM5 histone demethylase inhibitors [news.emory.edu]
- 8. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes: CPI-455 Hydrochloride in Melanoma Cell Culture
Introduction
CPI-455 is a potent and selective, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C).[1][2][3] The KDM5 family plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 on lysine 4 (H3K4), a mark associated with active gene transcription.[4][5] In various cancers, including melanoma, the dysregulation of KDM5 enzymes is linked to tumor progression and the development of drug resistance.[5][6] CPI-455 has emerged as a valuable research tool to investigate the role of KDM5 in melanoma biology and as a potential therapeutic agent to overcome drug tolerance.[4][6] These notes provide detailed protocols for the use of CPI-455 hydrochloride in melanoma cell culture experiments.
Mechanism of Action
CPI-455 functions by competitively binding to the active site of KDM5 enzymes.[2][7] This inhibition prevents the demethylation of di- and tri-methylated H3K4 (H3K4me2/3).[2] The resulting increase, or maintenance, of global H3K4me3 levels alters gene expression, ultimately impacting cellular processes such as proliferation and survival.[8][9] A key application of CPI-455 in cancer research is its ability to reduce the number of drug-tolerant persister cells (DTPs), a subpopulation of cancer cells that can survive therapy and lead to relapse.[3][4]
Caption: Mechanism of Action for CPI-455.
Quantitative Data
The following tables summarize the inhibitory concentrations of CPI-455 from various studies.
Table 1: Enzymatic Inhibitory Concentrations (IC50)
| Target | IC50 | Selectivity | Reference |
|---|---|---|---|
| KDM5A (full-length) | 10 nM | >200-fold over KDM4C; >500-fold over other JmjC proteins.[8][9][10] | [1][9][10] |
| KDM5A-D | 2-10 nM | High selectivity over KDM2, 3, 4, 6, and 7 families.[2] | [2] |
| KDM5B | 3 nM | Similar potency to KDM5A. |[11] |
Table 2: Cellular Inhibitory Concentrations (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|
| MCF-7 | Breast Cancer | 35.4 µM | [1] |
| T-47D | Breast Cancer | 26.19 µM | [1] |
| EFM-19 | Breast Cancer | 16.13 µM | [1] |
| M14 | Melanoma | Data not specified, but used in studies showing reduced DTPs.[2][3] |[2][3] |
Experimental Protocols
These protocols are intended as a guide and may require optimization for specific melanoma cell lines and experimental conditions.
Caption: General workflow for in vitro melanoma cell experiments.
1. Preparation of this compound Stock Solution
-
Compound: this compound
-
Solubility: Soluble in DMSO (e.g., 30 mg/mL or 63 mg/mL).[2][10]
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in fresh, anhydrous DMSO.
-
Vortex briefly until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for up to one month or at -80°C for up to six months.[3]
-
2. Cell Culture and Treatment
This protocol uses the M14 melanoma cell line as an example.[2][3]
-
Materials:
-
M14 human melanoma cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
CPI-455 stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Culture M14 cells in a 37°C, 5% CO2 incubator.
-
Seed cells into appropriate culture plates (e.g., 96-well for viability, 6-well for protein extraction) at a density that allows for logarithmic growth during the experiment.
-
Allow cells to adhere for 24 hours.
-
Prepare serial dilutions of CPI-455 in complete growth medium to achieve the desired final concentrations (e.g., 0-25 µM).[3] Prepare a vehicle control with the same final concentration of DMSO as the highest drug concentration.
-
Remove the old medium from the cells and replace it with the medium containing CPI-455 or vehicle.
-
Incubate for the desired time period (e.g., 24 to 120 hours). For longer-term experiments to assess drug-tolerant cells, treatment may extend for 9-15 days, with medium and drug changes every 3-4 days.[3]
-
3. Cell Viability Assay (e.g., CCK-8/MTT)
-
Procedure:
-
Seed cells in a 96-well plate and treat with CPI-455 as described above.
-
At the end of the incubation period, add 10 µL of CCK-8 or MTT reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; 570 nm for MTT formazan) using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
4. Apoptosis Assay (Annexin V Staining by Flow Cytometry)
-
Procedure:
-
Seed cells in 6-well plates and treat with CPI-455 for 24-48 hours.
-
Harvest both adherent and floating cells and wash with cold PBS.
-
Resuspend cells in 100 µL of Annexin V binding buffer.
-
Add Annexin V-FITC and a viability dye like Propidium Iodide (PI) or Hoechst 33342.[12]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
5. Western Blot for H3K4me3 Levels
-
Procedure:
-
Seed cells in 6-well plates and treat with CPI-455 for up to 4 days.[9]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies against H3K4me3 and total Histone H3 (as a loading control).
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. A dose-dependent increase in the H3K4me3 signal relative to total H3 is expected.[9]
-
Signaling Pathways and Therapeutic Context
In melanoma, the MAPK (RAS-RAF-MEK-ERK) and PI3K/AKT signaling pathways are frequently hyperactivated due to mutations in genes like BRAF, NRAS, and PTEN, driving tumor growth and survival.[13][14][15] Epigenetic regulators like KDM5 are increasingly recognized as critical modulators of these core pathways.
Research suggests that KDM5A can contribute to immune evasion in melanoma by suppressing the expression of the tumor suppressor PTEN.[5] PTEN normally antagonizes the PI3K/AKT pathway. By inhibiting KDM5A, CPI-455 may restore PTEN expression, thereby dampening pro-survival signaling from the PI3K/AKT pathway. This provides a rationale for combining KDM5 inhibitors with targeted therapies or immunotherapies in melanoma treatment.
Caption: KDM5A's role in regulating the PI3K/AKT pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. abmole.com [abmole.com]
- 4. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. The emerging role of KDM5A in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Signal pathways of melanoma and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.cellsignal.com [blog.cellsignal.com]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vivo Efficacy of CPI-455 Hydrochloride in Xenograft Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CPI-455 hydrochloride is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A.[1][2] The KDM5 family of enzymes removes methyl groups from lysine 4 of histone H3 (H3K4), a mark associated with active gene transcription.[3] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4 trimethylation (H3K4me3), which can alter gene expression and reduce the number of drug-tolerant persister cells in various cancer models.[1][3] While in vitro studies have demonstrated the potential of CPI-455 in overcoming drug resistance, its in vivo efficacy, particularly as a monotherapy in solid tumor xenograft models, is not extensively documented in publicly available literature. One study has indicated that the initial formulation of CPI-455 was unsuitable for in vivo studies due to low bioavailability, which may have limited extensive monotherapy efficacy testing in solid tumor models.[4]
This document compiles the available data on the in vivo use of CPI-455 and related KDM5 inhibitors in xenograft models, providing detailed protocols and summarizing the findings to guide future research.
Signaling Pathway of KDM5 Inhibition
The primary mechanism of action for CPI-455 is the inhibition of the KDM5 family of histone demethylases. This intervention leads to a cascade of epigenetic and cellular changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. biocompare.com [biocompare.com]
- 3. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CPI-455 hydrochloride solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of CPI-455 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.
Solubility Data
Proper dissolution of this compound is critical for accurate and reproducible experimental results. The following table summarizes its solubility in various common laboratory solvents.
| Solvent | Concentration | Molarity (approx.) | Notes |
| DMSO | up to 63 mg/mL | ~200.14 mM | Use fresh, anhydrous DMSO as absorbed moisture can decrease solubility.[1] |
| DMF | 30 mg/mL | ~95.3 mM | |
| Ethanol | up to 5 mg/mL | ~15.9 mM | |
| DMSO:PBS (pH 7.2) (1:20) | 0.05 mg/mL | ~0.16 mM | |
| Water | Insoluble | N/A | [1] |
Stability and Storage Recommendations
To maintain the integrity and activity of this compound, adhere to the following storage guidelines.
| Form | Storage Temperature | Shelf Life | Notes |
| Solid (Powder) | -20°C | 3 years | [1] |
| Stock Solution (in solvent) | -80°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| Stock Solution (in solvent) | -20°C | 1 month | [1] |
Troubleshooting and FAQs
This section addresses common issues and questions that may arise during the handling and use of this compound.
Q1: My this compound is not dissolving completely in DMSO.
A1: This issue can arise from a few factors:
-
Moisture in DMSO: this compound's solubility is sensitive to moisture in the DMSO.[1][2] Ensure you are using fresh, anhydrous (moisture-free) DMSO.
-
Concentration: You may be exceeding the solubility limit. The maximum reported solubility in DMSO is 63 mg/mL.[1]
-
Sonication: Gentle warming and brief sonication can aid in dissolution. However, avoid excessive heat as it may affect the compound's stability.
Q2: I observed precipitation when diluting my DMSO stock solution into an aqueous buffer for my in vitro assay. How can I prevent this?
A2: this compound is insoluble in water.[1] Direct dilution of a concentrated DMSO stock into aqueous media will likely cause precipitation. To avoid this:
-
Lower the final DMSO concentration: Keep the final concentration of DMSO in your assay as low as possible while ensuring the compound remains in solution.
-
Use a surfactant: For certain applications, a small amount of a biocompatible surfactant like Tween-80 can help maintain solubility.
-
Serial Dilutions: Perform serial dilutions, ensuring that the concentration of this compound does not exceed its solubility in the intermediate and final solutions.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Due to its poor aqueous solubility, specific formulations are required for in vivo administration. A common method involves a multi-component vehicle. Below is a detailed protocol for preparing a dosing solution. It is crucial to add the components in the specified order and ensure the solution is clear at each step. This preparation should be used immediately.[1][2]
Q4: What is the mechanism of action for CPI-455?
A4: CPI-455 is a potent and specific inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C).[1][3] By inhibiting these enzymes, it prevents the demethylation of histone H3 at lysine 4 (H3K4), leading to an increase in the global levels of H3K4 trimethylation (H3K4me3).[2][4] This epigenetic modification plays a crucial role in regulating gene expression.
References
Optimizing CPI-455 Hydrochloride Concentration for Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing CPI-455 hydrochloride in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues that may be encountered.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] The KDM5 enzymes are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2 and H3K4me3).[1] By inhibiting KDM5, CPI-455 leads to a global increase in the levels of H3K4me3, a histone mark associated with active gene transcription.[1][3][4] This alteration in the epigenetic landscape can lead to changes in gene expression and subsequent cellular effects, such as the reduction of drug-tolerant persister cancer cells.[1][3]
Q2: What is the recommended starting concentration range for this compound in cell culture?
A2: The optimal concentration of this compound is cell-line dependent. For initial experiments, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for observing changes in H3K4me3 levels. For longer-term assays (several days), concentrations ranging from 6.25 µM to 25 µM have been used in various cancer cell lines.[3] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in DMSO. This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[4] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How quickly can I expect to see an effect on H3K4me3 levels after treatment with this compound?
A4: An increase in global H3K4me3 levels can be observed as early as 24 hours after treatment with this compound in a dose-dependent manner.[3]
Q5: Does this compound affect cell viability?
A5: At concentrations effective for inhibiting KDM5 and increasing H3K4me3 levels (in the low micromolar range), this compound alone may not significantly impact cell viability in some cell lines.[7] Higher concentrations (>20 µM) may be required to observe cytotoxic effects.[7] However, it has been shown to synergize with other anti-cancer agents, such as 5-aza-2'-deoxycytidine (DAC), to decrease cell viability.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable increase in H3K4me3 levels. | Insufficient concentration: The concentration of CPI-455 may be too low for the specific cell line. | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 25 µM). |
| Short incubation time: The treatment duration may not be sufficient to induce a detectable change. | Increase the incubation time (e.g., 24, 48, or 72 hours). | |
| Poor compound stability: The compound may have degraded due to improper storage or handling. | Prepare a fresh stock solution of this compound. Ensure proper storage at -20°C or -80°C and minimize freeze-thaw cycles. | |
| Low KDM5 expression: The cell line may have low endogenous levels of KDM5 enzymes. | Verify KDM5 expression levels in your cell line via Western blot or qPCR. | |
| Unexpected cytotoxicity at low concentrations. | Cell line sensitivity: The cell line being used may be particularly sensitive to KDM5 inhibition. | Perform a detailed cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the IC50 value for your specific cell line. Start with lower concentrations in subsequent experiments. |
| DMSO toxicity: The final concentration of DMSO in the culture medium may be too high. | Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Prepare a vehicle control with the same DMSO concentration. | |
| Compound precipitation in culture medium. | Low solubility: this compound may have limited solubility in aqueous solutions. | Ensure the stock solution is fully dissolved in DMSO before further dilution. When preparing working solutions, add the CPI-455 stock solution to the medium dropwise while vortexing to facilitate mixing. |
| Inconsistent results between experiments. | Variability in cell culture: Differences in cell passage number, confluency, or overall health can affect experimental outcomes. | Maintain consistent cell culture practices, including using cells within a specific passage number range and seeding at a consistent density. |
| Inaccurate pipetting: Errors in preparing serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and be meticulous when preparing drug dilutions. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Endpoint | IC50 / Effective Concentration |
| KDM5A | Enzymatic Assay | Inhibition of KDM5A | 10 nM[2][3][5][8] |
| MCF-7 (luminal breast cancer) | Cell Viability | Inhibition of cell growth | 35.4 µM[3] |
| T-47D (luminal breast cancer) | Cell Viability | Inhibition of cell growth | 26.19 µM[3] |
| EFM-19 (luminal breast cancer) | Cell Viability | Inhibition of cell growth | 16.13 µM[3] |
| Various Cancer Cell Lines | Cellular Assay | Increase in global H3K4me3 | EC50 ~400 nM[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CPI-455. Include a vehicle control (medium with the same concentration of DMSO as the highest CPI-455 concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well.[9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[9] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Western Blot for H3K4me3
This protocol provides a general procedure for detecting changes in H3K4me3 levels following CPI-455 treatment.
Materials:
-
This compound-treated and control cell pellets
-
Histone extraction buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels (a higher percentage gel, e.g., 15%, is recommended for better resolution of histones)[10]
-
Transfer buffer
-
Nitrocellulose or PVDF membrane (0.2 µm pore size is recommended for optimal retention of histones)[10][11]
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Histone Extraction: Extract histones from the cell pellets using a suitable histone extraction protocol.
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 10-20 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-H3K4me3 and anti-total H3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step as described in step 8.
-
Detection: Add the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the H3K4me3 signal to the total Histone H3 signal.
Visualizations
References
- 1. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. tribioscience.com [tribioscience.com]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 12. Western Blot protocol specific for H3K4me3 antibody (NB21-1023): Novus Biologicals [novusbio.com]
Potential off-target effects of CPI-455 hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of CPI-455 hydrochloride, a potent and selective pan-inhibitor of the KDM5 family of histone demethylases.
Troubleshooting Guide: Investigating Potential Off-Target Effects
Researchers using CPI-455 may encounter unexpected experimental outcomes. This guide provides a structured approach to troubleshooting potential off-target effects.
| Observed Phenotype | Potential Cause | Recommended Action |
| Changes in cellular signaling pathways unrelated to H3K4me3 modification, such as activation of MAPK or PI3K/AKT pathways. | While CPI-455 is highly selective for KDM5, indirect effects on signaling pathways have been reported, potentially through downstream consequences of epigenetic modulation.[1] | 1. Confirm KDM5 Inhibition: Perform a Western blot to verify an increase in global H3K4me3 levels, the direct downstream marker of KDM5 inhibition.[2][3][4][5] 2. Dose-Response Analysis: Titrate CPI-455 to the lowest effective concentration that elicits the desired H3K4me3 modification to minimize potential off-target effects. 3. Use Orthogonal Approaches: Employ structurally and mechanistically different KDM5 inhibitors (e.g., JIB-04) or genetic knockdown (siRNA/shRNA) of KDM5 to see if the phenotype is recapitulated. |
| Lack of expected phenotype despite confirmed increase in H3K4me3. | The biological phenotype may be context-dependent (cell type, treatment duration, etc.) or may not be solely dependent on KDM5 catalytic activity. | 1. Time-Course Experiment: Analyze the phenotype at multiple time points after CPI-455 treatment. 2. Cell Line Specificity: Test the effect of CPI-455 in multiple cell lines to determine if the observed phenotype is cell-type specific. 3. Rescue Experiment: Overexpress a CPI-455-resistant KDM5 mutant to see if the phenotype is reversed. |
| Cytotoxicity at high concentrations. | High concentrations of any small molecule inhibitor can lead to off-target toxicity. | 1. Determine IC50 for Viability: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the concentration at which CPI-455 becomes toxic to your specific cell line. 2. Work Below Toxic Concentrations: Ensure that the working concentration of CPI-455 is well below the cytotoxic threshold. |
Frequently Asked Questions (FAQs)
Q1: How specific is CPI-455 for the KDM5 family of demethylases?
A1: CPI-455 is a highly selective, pan-KDM5 inhibitor.[2][4][5] It has an IC50 of 10 nM for KDM5A and demonstrates over 200-fold selectivity for KDM5 compared to the KDM2, KDM3, KDM4, KDM6, and KDM7 families of demethylases.[3] Furthermore, it has been shown to have over 500-fold selectivity against other JmjC domain-containing proteins.[6]
Q2: What are the known on-target effects of CPI-455?
A2: The primary on-target effect of CPI-455 is the inhibition of the demethylase activity of the KDM5 family of enzymes. This leads to a global increase in the levels of histone H3 lysine 4 trimethylation (H3K4me3).[2][3][4][5][7] This epigenetic modification is associated with active gene transcription.
Q3: Can CPI-455 affect signaling pathways other than histone methylation?
A3: There is evidence to suggest that CPI-455 may indirectly influence other signaling pathways. For instance, in the context of cisplatin-induced ototoxicity, CPI-455 has been shown to activate the Ras/MAPK and PI3K/AKT signaling pathways, which may be a downstream consequence of its epigenetic modifying activity.[1] It was observed that CPI-455 treatment led to an increase in H3K4me3 at the promoters of key genes in these pathways, such as Sos1, Sos2, and Map3k3.[1]
Q4: What experimental controls should I use to validate that my observed phenotype is due to KDM5 inhibition?
A4: To ensure that your experimental results are a direct consequence of KDM5 inhibition by CPI-455, consider the following controls:
-
Use a structurally unrelated KDM5 inhibitor: A compound with a different chemical scaffold that also inhibits KDM5 should produce a similar biological effect.
-
Genetic knockdown of KDM5: Use siRNA or shRNA to reduce the expression of KDM5 proteins and observe if this phenocopies the effect of CPI-455.
-
Inactive enantiomer or structural analog: If available, use a structurally similar but inactive compound as a negative control.
-
Rescue experiment: In a KDM5 knockout or knockdown background, the addition of CPI-455 should have no further effect on the phenotype of interest.
Q5: Where can I find a detailed protocol for assessing changes in H3K4me3 levels after CPI-455 treatment?
A5: A general protocol for assessing global H3K4me3 levels via MSD ELISA is as follows:
-
Plate cells in 6-well plates.
-
Treat cells with various concentrations of CPI-455 for the desired duration (e.g., up to 4 days).
-
Collect the cells at various time points.
-
Determine the global levels of H3K4me3 and total H3 using a Meso Scale Discovery (MSD) ELISA kit according to the manufacturer's instructions.[3]
Visualizing Key Concepts
To further aid in understanding the experimental context of CPI-455, the following diagrams illustrate its mechanism of action and a general workflow for investigating off-target effects.
Caption: On-target mechanism of CPI-455 action.
Caption: Workflow for investigating potential off-target effects.
Caption: Potential indirect signaling effects of CPI-455.
References
- 1. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. xcessbio.com [xcessbio.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rcsb.org [rcsb.org]
Troubleshooting CPI-455 hydrochloride western blot results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CPI-455 hydrochloride in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1][2] Its primary mechanism of action is to block the demethylation of histone H3 at lysine 4 (H3K4), leading to a global increase in the levels of trimethylated H3K4 (H3K4me3).[1][2][3] This epigenetic modification is associated with active gene transcription.
Q2: What is the expected outcome of treating cells with this compound in a Western blot experiment?
The primary and most direct expected outcome is a dose-dependent increase in the global levels of H3K4me3.[1][3] You should include an antibody against total Histone H3 as a loading control to normalize the H3K4me3 signal. Depending on the cellular context and the duration of treatment, you may also observe changes in the expression levels of downstream target proteins regulated by KDM5.
Q3: What are the recommended working concentrations and incubation times for this compound?
The optimal concentration and incubation time are cell-type dependent and should be determined empirically. However, published studies have used concentrations ranging from low micromolar (e.g., 5 µM) to higher doses for viability assays.[3][4] For observing changes in H3K4me3 levels, an incubation time of 24 to 72 hours is often sufficient.[1][3] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell line and experimental goals.
Q4: Can this compound treatment affect the expression of KDM5 proteins themselves?
Some studies have shown that treatment with CPI-455 can lead to a decrease in the protein levels of KDM5A.[5] Therefore, it may be beneficial to also probe for KDM5A, KDM5B, or other KDM5 family members in your Western blot to assess any feedback mechanisms in your experimental system.
Troubleshooting Guide for Western Blot Results
This guide addresses common issues encountered when performing Western blot analysis on samples treated with this compound.
Issue 1: No detectable increase in H3K4me3 signal after CPI-455 treatment.
| Possible Cause | Troubleshooting Suggestion |
| Inactive Compound | Ensure the this compound has been stored correctly (typically at -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. Prepare fresh stock solutions in an appropriate solvent like DMSO. |
| Insufficient Drug Concentration or Incubation Time | Perform a dose-response and time-course experiment to determine the optimal conditions for your cell line. Start with a range of concentrations (e.g., 1-25 µM) and time points (e.g., 24, 48, 72 hours). |
| Poor Antibody Quality | Use a well-validated antibody specific for H3K4me3. Check the antibody datasheet for recommended applications and dilutions. Consider running a positive control, such as a cell line known to have high H3K4me3 levels. |
| Problems with Histone Extraction | Histones are small, basic proteins and may require specific extraction protocols for optimal recovery. Consider using an acid extraction protocol or a whole-cell lysis buffer specifically designed for histones. |
| Inefficient Protein Transfer | Due to their small size, histones (around 15-17 kDa) can be prone to over-transfer (transferring through the membrane). Use a 0.22 µm PVDF membrane and optimize transfer time and voltage. A shorter transfer time or lower voltage may be necessary.[6] |
Issue 2: Weak or Faint Bands for Histone Proteins (Total H3 and H3K4me3).
| Possible Cause | Troubleshooting Suggestion |
| Low Protein Load | Histone modifications can be difficult to detect in whole-cell lysates due to the abundance of other proteins.[6] Increase the amount of total protein loaded per lane (20-40 µg is a good starting point). Alternatively, perform a nuclear or histone extraction to enrich for your target proteins. |
| Antibody Dilution Too High | Optimize the primary antibody concentration. Try a range of dilutions (e.g., 1:500, 1:1000, 1:2000) to find the optimal signal-to-noise ratio. |
| Sub-optimal Blocking Buffer | For phospho-epitopes, BSA is often recommended over milk. While H3K4me3 is not a phosphorylation, some antibodies may have better performance in BSA-based blocking buffers. Test both 5% non-fat dry milk and 5% BSA in TBST. |
| Poor Epitope Accessibility on Membrane | For some histone antibodies, epitope accessibility on PVDF membranes can be low. A simple denaturation step after protein transfer (boiling the membrane in buffer) can dramatically increase signal sensitivity.[7] |
Issue 3: High Background or Non-Specific Bands.
| Possible Cause | Troubleshooting Suggestion |
| Primary Antibody Concentration Too High | Reduce the concentration of your primary antibody. Incubating overnight at 4°C can sometimes reduce non-specific binding compared to shorter incubations at room temperature. |
| Insufficient Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations. Ensure the membrane is fully submerged and agitated during washes. |
| Blocking Inefficiency | Increase the blocking time to 1-2 hours at room temperature. Ensure the blocking agent is fresh and well-dissolved. |
| Secondary Antibody Cross-Reactivity | Ensure you are using a secondary antibody that is specific for the host species of your primary antibody. Consider using pre-adsorbed secondary antibodies to reduce cross-reactivity. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature.
| Parameter | Value | Target | Cell Lines | Reference |
| IC50 | 10 nM | KDM5A | Enzymatic Assay | [1] |
| IC50 | 35.4 µM | KDM5 Inhibition | MCF-7 | [1] |
| IC50 | 26.19 µM | KDM5 Inhibition | T-47D | [1] |
| IC50 | 16.13 µM | KDM5 Inhibition | EFM-19 | [1] |
Experimental Protocols
Protocol: Western Blot Analysis of H3K4me3 Levels Following this compound Treatment
This protocol provides a general workflow for treating cells with this compound and subsequently analyzing H3K4me3 and total Histone H3 levels by Western blot.
1. Cell Culture and Treatment: a. Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of harvest. b. Allow cells to adhere overnight. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with the desired concentrations of this compound for the desired duration (e.g., 24-72 hours). Include a vehicle control (DMSO) group.
2. Histone Extraction (Acid Extraction Method): a. Harvest cells by scraping or trypsinization and wash with ice-cold PBS containing 5 mM Sodium Butyrate (to inhibit histone deacetylases). b. Centrifuge at 600 x g for 5 minutes at 4°C and discard the supernatant. c. Resuspend the cell pellet in a hypotonic lysis buffer and incubate on ice. d. Centrifuge to pellet the nuclei and discard the supernatant. e. Resuspend the nuclear pellet in 0.2 M Sulfuric Acid and incubate with rotation for at least 1 hour at 4°C. f. Centrifuge at 16,000 x g for 10 minutes at 4°C. g. Transfer the supernatant containing the acid-soluble proteins (histones) to a new tube. h. Precipitate the histones by adding trichloroacetic acid (TCA) and incubating on ice. i. Centrifuge to pellet the histones, wash with ice-cold acetone, and air-dry the pellet. j. Resuspend the histone pellet in distilled water.
3. Protein Quantification: a. Determine the protein concentration of the histone extracts using a Bradford or BCA protein assay.
4. SDS-PAGE and Electrotransfer: a. Prepare protein samples by adding Laemmli sample buffer and boiling for 5-10 minutes. b. Load equal amounts of protein (e.g., 20 µg) onto a 15% polyacrylamide gel. c. Run the gel until adequate separation of low molecular weight proteins is achieved. d. Transfer the proteins to a 0.22 µm PVDF membrane. Optimize transfer conditions to prevent over-transfer of small histone proteins.
5. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against H3K4me3 and total Histone H3 (as a loading control) diluted in the blocking buffer, typically overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST.
6. Detection: a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the bands using a chemiluminescence imaging system.
7. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the H3K4me3 signal to the total Histone H3 signal for each sample.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Managing CPI-455 hydrochloride toxicity in animal studies
Welcome to the technical support center for CPI-455 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in managing potential toxicity and navigating experimental challenges during in vivo animal studies involving this pan-KDM5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] Its primary mechanism of action is the inhibition of KDM5 enzymes, which leads to an increase in global levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][2] This epigenetic modification plays a crucial role in regulating gene expression.
Q2: What are the known in vivo effects of this compound in animal models?
A2: In mouse models, CPI-455 has been administered intraperitoneally (IP) at doses of 50-70 mg/kg daily for 14-28 days in combination therapy studies.[1][2] In one study, monotherapy with CPI-455 resulted in mild inflammation at 8 weeks post-inoculation, while combination therapy led to more severe and persistent inflammation.[1] Another study investigating otoprotective effects used lower doses of 0.5 mg/kg and 2 mg/kg and reported no significant toxicity in the group receiving only CPI-455.[3] In vitro studies have shown that high concentrations (>20 µM) are required to affect cell viability.[4]
Q3: What are the potential signaling pathways affected by this compound?
A3: By inhibiting KDM5A, CPI-455 can influence several signaling pathways. KDM5A has been shown to act as a transcriptional co-repressor and can regulate pathways such as the p53 signaling pathway and the Wnt/β-catenin pathway.[5][6][7][8] KDM5A's role in demethylating H3K4me3 at gene promoters can impact the expression of genes involved in cell cycle control, differentiation, and apoptosis.[5][6][7][8]
Troubleshooting Guide for In Vivo Studies
This guide provides a structured approach to identifying and managing potential toxicities during animal studies with this compound.
Issue 1: Animals are exhibiting signs of distress or overt toxicity.
-
Possible Cause: The dose of this compound may be too high for the specific animal strain, age, or health status. Off-target effects or the vehicle used for administration could also contribute to toxicity.
-
Troubleshooting Steps:
-
Observe and Document Clinical Signs: Systematically record any observable signs of toxicity. A table of common clinical signs and their potential implications is provided below.
-
Monitor Body Weight and Food/Water Intake: A significant drop in body weight is a key indicator of toxicity.
-
Dose Reduction: Consider reducing the dose or the frequency of administration.
-
Vehicle Control: Ensure that a control group receiving only the vehicle is included to rule out vehicle-related toxicity.
-
Consult a Veterinarian: For any severe or unexpected adverse events, immediate veterinary consultation is crucial.
-
Issue 2: How to proactively monitor for potential sub-clinical toxicity?
-
Possible Cause: this compound, like other small molecule inhibitors, may cause organ-specific or systemic toxicity that is not immediately apparent from clinical signs.
-
Troubleshooting Steps:
-
Hematological Analysis: Collect blood samples at baseline and at specified intervals during the study to perform a complete blood count (CBC). Key parameters to monitor are summarized in the table below.
-
Clinical Chemistry Analysis: Analyze serum or plasma to assess organ function, particularly liver and kidney function. A list of important parameters is provided in the data tables section.
-
Histopathological Examination: At the end of the study, or if an animal is euthanized due to toxicity, perform a comprehensive histopathological evaluation of major organs.[9][10]
-
Data Presentation
Table 1: In Vivo Dosing and Observations for CPI-455
| Animal Model | Dosing Regimen | Route of Administration | Observed Effects | Reference |
| C57BL/6 Mice | 50 mg/kg or 70 mg/kg daily for 14-28 days (in combination with anti-B7-H4) | Intraperitoneal (IP) | Mild inflammation with monotherapy at 8 weeks; severe inflammation with combination therapy.[1] | [1] |
| C57BL/6J Mice | 0.5 mg/kg and 2 mg/kg (single dose, 2h before cisplatin) | Intraperitoneal (IP) | No significant toxicity observed in the CPI-455 only group.[3] | [3] |
Table 2: Recommended Parameters for Toxicity Monitoring in Rodent Studies
| Monitoring Category | Key Parameters | Potential Implications of Abnormal Findings |
| Clinical Observations | Appearance (piloerection, hunched posture), Activity level (lethargy, hyperactivity), Behavior (circling, repetitive movements), Respiration (labored, rapid)[11][12][13] | General malaise, central nervous system effects, respiratory distress |
| Body Weight | Daily or bi-weekly measurements | >15-20% weight loss is a common endpoint criterion |
| Hematology (Complete Blood Count) | White Blood Cells (WBC) and differential, Red Blood Cells (RBC), Hemoglobin, Hematocrit, Platelets[14][15][16][17] | Immunosuppression/inflammation, Anemia, Thrombocytopenia/thrombocytosis |
| Clinical Chemistry (Serum/Plasma) | Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Total Bilirubin, Blood Urea Nitrogen (BUN), Creatinine[14][15][16][18] | Liver toxicity, Kidney toxicity |
| Histopathology | Microscopic examination of Liver, Kidneys, Spleen, Heart, Lungs, Bone Marrow, and other major organs[9][10] | Identification of organ-specific lesions, inflammation, necrosis, or other pathological changes |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Toxicity Assessment of this compound in Mice
-
Animal Model: Select a suitable mouse strain (e.g., C57BL/6 or BALB/c), age, and sex for the study.
-
Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.
-
Grouping and Dosing:
-
Randomly assign animals to treatment groups (e.g., vehicle control, low dose, mid dose, high dose of this compound). A minimum of 5-10 animals per sex per group is recommended for statistical power.
-
Prepare the dosing solution of this compound in an appropriate vehicle (e.g., DMSO and PEG300/Tween80/water).[2] The final concentration of DMSO should be kept low to avoid vehicle toxicity.
-
Administer the compound via the intended route (e.g., intraperitoneal injection) at the determined frequency and duration.
-
-
Monitoring:
-
Perform daily clinical observations and record any signs of toxicity.
-
Measure body weight at least twice a week.
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus under anesthesia) at baseline and at selected time points for hematology and clinical chemistry analysis.
-
-
Necropsy and Tissue Collection:
-
At the end of the study, euthanize animals using an approved method.
-
Perform a gross pathological examination of all organs.
-
Collect major organs and tissues and fix them in 10% neutral buffered formalin for histopathological analysis.
-
Visualizations
Caption: Simplified signaling pathway of KDM5A and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Inhibition of KDM5A attenuates cisplatin-induced hearing loss via regulation of the MAPK/AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KDM5A and Associated Diseases - Creative Biolabs [creative-biolabs.com]
- 7. Histone demethylase KDM5A is transactivated by the transcription factor C/EBPβ and promotes preadipocyte differentiation by inhibiting Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. waxitinc.com [waxitinc.com]
- 10. Histopathology of Preclinical Toxicity Studies - 4th Edition | Elsevier Shop [shop.elsevier.com]
- 11. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicology | MuriGenics [murigenics.com]
- 13. researchgate.net [researchgate.net]
- 14. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 15. researchgate.net [researchgate.net]
- 16. Reference values for selected hematological, biochemical and physiological parameters of Sprague‐Dawley rats at the Animal House, Faculty of Medicine, University of Colombo, Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Clinical Chemistry Reference Data in the Laboratory Rat and an Artifact Which May Affect the Data [jstage.jst.go.jp]
Technical Support Center: Cell Viability Assays with CPI-455 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with best practices for utilizing CPI-455 hydrochloride in cell viability assays. The information is presented in a question-and-answer format to directly address common issues and inquiries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and specific, pan-inhibitor of the KDM5 family of histone demethylases, with an IC50 of 10 nM for KDM5A.[1][2] Its mechanism of action involves the inhibition of KDM5 enzymes, which leads to an increase in global levels of histone H3 lysine 4 trimethylation (H3K4me3).[1][3] This epigenetic modification plays a crucial role in regulating gene expression. By inhibiting KDM5, CPI-455 can reduce the number of drug-tolerant persister cancer cells.[1][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for up to 1 year or at -80°C for up to 2 years. Stock solutions can be stored at -20°C for 1 month or at -80°C for 6 months.
Q3: What is a typical concentration range for CPI-455 in cell-based assays?
A3: The effective concentration of CPI-455 can vary significantly depending on the cell line and the duration of the experiment. In vitro studies have used concentrations ranging from 6.25 µM to 25 µM.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with CPI-455 to see an effect on cell viability?
A4: Due to its epigenetic mechanism of action, the effects of CPI-455 on cell viability may not be immediate. While changes in H3K4me3 levels can be observed within 24 hours, a phenotypic response in cell viability assays may require longer incubation periods.[1] Published studies have reported incubation times ranging from 72 hours to as long as 14-20 days, often with repeated treatments. For example, one protocol for leukemia cell lines involves retreating the cells with the inhibitor after 48 and 72 hours.
Troubleshooting Guide
It is important to be aware of potential artifacts when using small molecules in cell-based assays. The following table addresses common issues encountered during cell viability assays with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background or false-positive signal (apparent increase in viability) | Direct reduction of the tetrazolium salt (e.g., MTT, XTT) by CPI-455. Some small molecules can chemically reduce the assay reagent in the absence of viable cells. | Cell-Free Control: Include control wells containing culture medium and CPI-455 at the highest concentration used in your experiment, but without cells. This will determine if the compound directly reacts with the assay reagent. If a color change is observed, consider using an alternative viability assay (e.g., a non-tetrazolium-based assay like CellTiter-Glo® which measures ATP levels, or a direct cell counting method like Trypan Blue exclusion). |
| Inconsistent or highly variable results | Uneven cell seeding, edge effects in the microplate, or issues with compound solubility. | Optimize Cell Seeding: Ensure a single-cell suspension and mix gently before and during plating. Minimize Edge Effects: Avoid using the outer wells of the microplate for experimental samples, or fill them with sterile PBS or culture medium. Ensure Solubility: Prepare fresh dilutions of CPI-455 from a concentrated stock for each experiment. Visually inspect for any precipitation in the media. |
| No significant effect on cell viability observed | Insufficient incubation time for the epigenetic modifications to translate into a phenotypic effect. Suboptimal concentration of CPI-455. | Extend Incubation Time: Given the epigenetic mechanism, longer treatment durations are often necessary. Consider time-course experiments (e.g., 3, 5, 7 days or longer). Optimize Concentration: Perform a dose-response curve with a wide range of CPI-455 concentrations to identify the optimal working concentration for your cell line. Consider Retreatment: For longer experiments, replenishing the media with fresh CPI-455 every 2-3 days may be necessary to maintain a stable concentration. |
| Discrepancy between viability results and other functional assays (e.g., apoptosis) | The chosen viability assay may not be measuring the desired cellular outcome. For example, MTT measures metabolic activity, which may not always directly correlate with cell number or apoptosis. | Use Orthogonal Methods: Confirm your findings with a different type of viability or cytotoxicity assay that measures a different cellular parameter (e.g., membrane integrity via propidium iodide staining and flow cytometry, or caspase activity for apoptosis). |
Experimental Protocols
Detailed Protocol for MTT Cell Viability Assay with this compound (Long-Term Treatment)
This protocol is designed for assessing the long-term effects of CPI-455 on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (typically 2,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A typical final concentration range to test would be 0.1 µM to 50 µM. Include a vehicle control (e.g., DMSO at the same final concentration as in the highest CPI-455 treatment).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of CPI-455 or vehicle control.
-
-
Long-Term Incubation and Retreatment:
-
Incubate the plate for your desired long-term endpoint (e.g., 7 days).
-
Every 2-3 days, carefully aspirate the medium and replace it with 100 µL of fresh medium containing the corresponding concentration of CPI-455 or vehicle control. This ensures a consistent concentration of the inhibitor throughout the experiment.
-
-
MTT Assay:
-
At the end of the treatment period, carefully remove the medium from each well.
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, or until purple formazan crystals are visible under a microscope.
-
Carefully remove the MTT solution.
-
Add 100 µL of MTT solubilization solution to each well.
-
Incubate the plate at room temperature in the dark on an orbital shaker for 15-30 minutes, or until the formazan crystals are completely dissolved.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT solution only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control group using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Quantitative Data Summary
The following table summarizes the reported IC50 values for CPI-455 in different cancer cell lines, highlighting the variability in sensitivity and the required exposure times.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| MCF-7 | Luminal Breast Cancer | 35.4 | Not Specified |
| T-47D | Luminal Breast Cancer | 26.19 | Not Specified |
| EFM-19 | Luminal Breast Cancer | 16.13 | Not Specified |
| M14 | Melanoma | Not Specified | 14-20 days |
| SKBR3 | Breast Cancer | Not Specified | 14-20 days |
| PC9 | Non-Small Cell Lung Cancer | Not Specified | 14-20 days |
Data compiled from publicly available sources.[1][2]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of CPI-455 and the general workflow for a cell viability assay.
Caption: Mechanism of CPI-455 action.
Caption: Cell viability assay workflow.
References
Preventing degradation of CPI-455 hydrochloride in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper handling, storage, and use of CPI-455 hydrochloride in solution to prevent its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound powder?
A1: this compound in its solid, powdered form should be stored at -20°C for long-term stability.
Q2: How should I prepare a stock solution of this compound?
A2: It is recommended to prepare stock solutions in high-quality, anhydrous dimethyl sulfoxide (DMSO).[1] To ensure maximum solubility, use fresh DMSO, as moisture can reduce the solubility of the compound.[2][3] For a typical stock solution, you can dissolve the compound in DMSO to a concentration of 10 mM or higher, depending on your experimental needs.[4]
Q3: What are the recommended storage conditions for this compound in solution?
A3: For optimal stability, stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles.[5] These aliquots should be stored at -80°C for long-term storage (up to 2 years) or at -20°C for short-term storage (up to 1 year).[4]
Q4: Can I store this compound in aqueous solutions?
A4: It is not recommended to store this compound in aqueous solutions for more than one day.[6] Hydrochloride salts of small molecules can be susceptible to degradation and precipitation in aqueous buffers. For experiments requiring an aqueous buffer, it is best to dilute the DMSO stock solution into the aqueous buffer immediately before use.
Q5: My this compound solution appears cloudy or has precipitated. What should I do?
A5: Cloudiness or precipitation can indicate that the compound has fallen out of solution. This may be due to low-quality or wet DMSO, improper storage, or exceeding the solubility limit in your chosen solvent. If you observe this, it is recommended to discard the solution and prepare a fresh stock solution using high-quality, anhydrous DMSO. Gently warming the solution may help redissolve the compound, but be cautious as this could also accelerate degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in solution. | Prepare fresh stock solutions from solid powder. Aliquot stock solutions to minimize freeze-thaw cycles. Avoid storing in aqueous buffers for extended periods. |
| Inaccurate concentration of the stock solution. | Ensure the compound is fully dissolved. Use a calibrated balance for accurate weighing. | |
| Precipitate forms upon dilution in aqueous buffer | The solubility of this compound in the aqueous buffer has been exceeded. | Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of DMSO in the final solution (ensure it is compatible with your experimental system). Prepare the final dilution immediately before use. |
| Loss of compound activity over time | The compound has degraded due to improper storage. | Store stock solutions at -80°C for long-term storage. Ensure storage containers are properly sealed to prevent moisture absorption. |
| Repeated freeze-thaw cycles. | Aliquot stock solutions into single-use volumes. |
Quantitative Data Summary
Table 1: Solubility of CPI-455 and its Hydrochloride Salt
| Solvent | CPI-455 Solubility | This compound Solubility | Notes |
| DMSO | ~30 mg/mL[6] | ~63 mg/mL[3] | Use of fresh, anhydrous DMSO is critical as moisture can reduce solubility.[2][3] |
| Ethanol | ~5 mg/mL[6] | Insoluble | |
| Water | Sparingly soluble | Insoluble | For aqueous solutions, first dissolve in DMSO then dilute with the aqueous buffer.[6] |
| DMSO:PBS (1:20, pH 7.2) | ~0.05 mg/mL[6] | Not specified |
Table 2: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Reference |
| Solid (Powder) | -20°C | ≥ 4 years | [6] |
| Stock Solution in DMSO | -80°C | Up to 2 years | [4] |
| -20°C | Up to 1 year | [4] | |
| Aqueous Solution | Room Temperature or 4°C | Not recommended for > 1 day | [6] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (solid powder)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
Calibrated balance
-
Vortex mixer
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated balance. Note: The molecular weight of CPI-455 free base is 278.32 g/mol . The molecular weight of the hydrochloride salt will be slightly higher.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) can be used to aid dissolution if necessary, but avoid prolonged heating.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes or cryovials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for assessing the stability of this compound under specific experimental conditions.
-
Objective: To determine the degradation of this compound in a specific solvent or buffer over time at different temperatures.
-
Materials:
-
Freshly prepared stock solution of this compound in DMSO.
-
The solvent or buffer of interest (e.g., cell culture medium, phosphate-buffered saline).
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis).
-
Temperature-controlled incubators or water baths.
-
-
Procedure:
-
Time Point 0 (T=0) Sample:
-
Dilute the this compound stock solution to the desired final concentration in the solvent/buffer of interest.
-
Immediately analyze a sample by HPLC to determine the initial peak area of the intact this compound. This will serve as the 100% reference.
-
-
Incubation:
-
Prepare several identical samples and incubate them at the desired temperatures (e.g., 4°C, room temperature, 37°C).
-
Protect the samples from light if the compound is suspected to be light-sensitive.
-
-
Time Point Analysis:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove a sample from each temperature condition.
-
Analyze the samples by HPLC using the same method as the T=0 sample.
-
-
Data Analysis:
-
For each time point and temperature, calculate the percentage of remaining this compound by comparing its peak area to the peak area of the T=0 sample.
-
The appearance of new peaks in the chromatogram may indicate the formation of degradation products.
-
-
Visualizations
Caption: KDM5 signaling pathway and the inhibitory action of CPI-455.
Caption: Recommended workflow for handling this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Histone demethylase KDM5 regulates cardiomyocyte maturation by promoting fatty acid oxidation, oxidative phosphorylation, and myofibrillar organization. [vivo.weill.cornell.edu]
Addressing conflicting results in CPI-455 hydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential challenges and conflicting results during experiments with CPI-455 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific, pan-inhibitor of the Lysine Demethylase 5 (KDM5) family of enzymes, with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A.[1][2][3][4][5][6][7] The KDM5 family of histone demethylases is responsible for removing methyl groups from histone H3 on lysine 4 (H3K4).[8][9] By inhibiting KDM5, CPI-455 leads to an increase in global levels of H3K4 trimethylation (H3K4me3), which in turn can alter gene expression and reduce the number of drug-tolerant persister cancer cells.[1][2][3][5][9][10][11]
Q2: What is the selectivity profile of CPI-455?
A2: CPI-455 demonstrates high selectivity for the KDM5 family (KDM5A, KDM5B, and KDM5C) over other histone demethylase families.[8][12] It has been shown to be over 200-fold more selective for KDM5 compared to enzymes from the KDM2, KDM3, KDM4, KDM6, and KDM7 families.[3] Specifically, it shows substantially weaker potency toward KDM4C and KDM7B.[4][12]
Q3: How should this compound be stored?
A3: this compound powder should be stored at -20°C for long-term stability.[2] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[5] To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution.[5] Aqueous solutions are not recommended for storage for more than one day.
Q4: What are the recommended solvents for dissolving this compound?
A4: this compound is soluble in DMSO.[4] For in vivo experiments, a common formulation involves dissolving this compound in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[3][4] It is crucial to use fresh, anhydrous DMSO as moisture can reduce solubility.[3][4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for CPI-455 in cell viability assays.
Q: Why am I observing different IC50 values for CPI-455 across different cancer cell lines or even between experiments with the same cell line?
A: Variations in IC50 values are common and can be attributed to several factors:
-
Cell Line-Specific Biology: The expression levels of KDM5 enzymes and the downstream pathways they regulate can vary significantly between different cell lines. This inherent biological difference is a primary reason for differing sensitivities to CPI-455.
-
Experimental Conditions:
-
Cell Seeding Density: Ensure consistent cell seeding density across all plates and experiments. Overly confluent or sparse cultures can exhibit altered metabolic rates and drug responses.
-
Incubation Time: The duration of drug exposure can significantly impact the apparent IC50 value. Longer incubation times may lead to lower IC50 values. Standardize the incubation period for all comparative experiments.
-
Assay Type: Different viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different aspects of cell health (metabolic activity vs. ATP content). Ensure you are using the same assay for all experiments you intend to compare directly.
-
-
Compound Handling:
-
Solubility: Incomplete dissolution of this compound can lead to a lower effective concentration in your experiment. Ensure the compound is fully dissolved in DMSO before further dilution in culture media.
-
Stability: As stock solutions can degrade over time, using freshly prepared or properly stored aliquots is recommended.[5]
-
Issue 2: No observable increase in global H3K4me3 levels after CPI-455 treatment.
Q: I treated my cells with CPI-455, but my Western blot does not show an increase in H3K4me3 levels. What could be the cause?
A: This is a common issue that can often be resolved by systematically checking the following:
-
CPI-455 Treatment:
-
Concentration and Duration: Ensure that the concentration and duration of CPI-455 treatment are sufficient to induce a detectable change. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line. Increases in H3K4me3 have been observed within 24 hours of treatment.[2]
-
-
Western Blotting Technique:
-
Antibody Quality: The specificity and sensitivity of your primary antibody against H3K4me3 are critical. Use an antibody that has been validated for Western blotting.
-
Histone Extraction: Standard whole-cell lysates may not be optimal for histone analysis. Consider using a histone extraction protocol or acid extraction to enrich for histone proteins.
-
Loading Controls: Use a total histone H3 antibody as a loading control to ensure equal loading of histone proteins.
-
Transfer Efficiency: Histones are small proteins and may pass through a standard 0.45 µm PVDF or nitrocellulose membrane. Using a 0.2 µm membrane is recommended for better retention.
-
Blocking Buffer: Blocking with 5% BSA in TBST is often recommended for histone modification antibodies.
-
-
Cellular Context:
-
Basal H3K4me3 Levels: Some cell lines may have very high basal levels of H3K4me3, making a further increase difficult to detect.
-
Issue 3: Unexpected or off-target effects observed in experiments.
Q: I am observing cellular effects that are not consistent with KDM5 inhibition. Could CPI-455 have off-target effects?
A: While CPI-455 is a highly selective KDM5 inhibitor, off-target effects are a possibility with any small molecule inhibitor, especially at high concentrations.
-
Concentration: Ensure you are using the lowest effective concentration of CPI-455 as determined by your dose-response experiments. High concentrations are more likely to induce off-target effects.
-
Control Compound: If available, use a structurally related but inactive control compound to differentiate between on-target and off-target effects.
-
Phenotypic Confirmation: Correlate your phenotypic observations with the known molecular effects of CPI-455. For example, confirm that the observed phenotype is accompanied by an increase in H3K4me3.
-
Literature Review: Consult the literature for any reported off-target effects of CPI-455 or other KDM5 inhibitors. For instance, in some in vivo contexts, inflammatory responses have been noted at later time points of treatment.[2]
Data Presentation
Table 1: In Vitro IC50 Values for CPI-455
| Target | Assay Type | IC50 (nM) | Reference |
| KDM5A | Enzymatic Assay | 10 | [1][2][3][4][6][7][8][12] |
Table 2: Antiproliferative Activity of CPI-455 in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |
| MKN-45 | Gastric Cancer | MTS Assay | 30.33 | 6 days | [2] |
| MCF-7 | Luminal Breast Cancer | Viability Assay | 35.4 | Not Specified | [2] |
| T-47D | Luminal Breast Cancer | Viability Assay | 26.19 | Not Specified | [2] |
| EFM-19 | Luminal Breast Cancer | Viability Assay | 16.13 | Not Specified | [2] |
Experimental Protocols
Protocol 1: Western Blotting for Global H3K4me3 Levels
This protocol is adapted for the detection of histone modifications.
-
Cell Lysis and Histone Extraction:
-
Harvest cells and wash with ice-cold PBS.
-
For histone enrichment, use an acid extraction method or a commercial histone extraction kit.
-
Alternatively, for whole-cell lysates, use RIPA buffer supplemented with protease and phosphatase inhibitors. Sonicate the lysate to shear DNA and reduce viscosity.
-
-
Protein Quantification:
-
Determine the protein concentration of your lysate using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Prepare samples with Laemmli buffer and heat at 95°C for 5 minutes.
-
Load 15-30 µg of protein per lane on a 15% polyacrylamide gel to ensure good resolution of low molecular weight histones.
-
-
Protein Transfer:
-
Transfer proteins to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer at 100V for 60-90 minutes at 4°C is recommended.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against H3K4me3 (diluted in 5% BSA/TBST) overnight at 4°C with gentle agitation.
-
Also, probe a separate membrane or the same stripped membrane with a primary antibody against total Histone H3 as a loading control.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imaging system.
-
Protocol 2: Cell Viability (MTS) Assay
This protocol provides a general guideline for assessing the effect of CPI-455 on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of CPI-455. Include a vehicle control (e.g., DMSO at the same final concentration as in the drug-treated wells).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTS Reagent Addition:
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells.
-
Plot the normalized values against the log of the CPI-455 concentration and use a non-linear regression to calculate the IC50 value.
-
Mandatory Visualizations
Caption: KDM5 Inhibition Pathway by CPI-455.
Caption: General Experimental Workflow for CPI-455.
Caption: Troubleshooting Decision Tree for CPI-455.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Selleck Chemical LLC CPI-455 HCl 5mg 2095432-28-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 7. medkoo.com [medkoo.com]
- 8. glpbio.com [glpbio.com]
- 9. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. apexbt.com [apexbt.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Mechanisms of acquired resistance to CPI-455 hydrochloride
Welcome to the technical support center for CPI-455 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting experiments and to answer frequently asked questions regarding the mechanisms of acquired resistance to this KDM5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CPI-455?
CPI-455 is a potent and specific pan-inhibitor of the KDM5 family of histone demethylases (KDM5A, KDM5B, KDM5C, and KDM5D).[1] Its primary mechanism of action is the inhibition of the demethylase activity of KDM5 enzymes, which leads to a global increase in the levels of histone H3 lysine 4 trimethylation (H3K4me3), a mark associated with active gene transcription.[1][2] By preventing the removal of this mark, CPI-455 can alter gene expression patterns and has been shown to decrease the population of drug-tolerant persister cancer cells in various cancer models.[2]
Q2: Is resistance to KDM5 inhibitors like CPI-455 typically pre-existing or acquired?
Current research suggests that resistance to KDM5 inhibitors is generally an acquired phenomenon.[3] This means that cancer cells develop resistance through molecular changes that occur in response to the drug treatment, rather than a small, pre-existing population of resistant cells being selected for. This acquired resistance is often rooted in epigenetic reprogramming.
Q3: What are the known or hypothesized mechanisms of acquired resistance to CPI-455?
While direct studies on acquired resistance specifically to CPI-455 are limited, research on the broader class of KDM5 inhibitors and other epigenetic drugs points to several potential mechanisms:
-
Activation of Bypass Signaling Pathways: Cancer cells may develop resistance by upregulating alternative survival pathways to compensate for the effects of KDM5 inhibition. Key pathways implicated include:
-
PI3K/AKT/mTOR Signaling: This is a central pathway regulating cell growth, proliferation, and survival. Its activation can promote resistance to various cancer therapies.[4]
-
MAPK/ERK Signaling: Another critical pathway involved in cell proliferation and survival that has been linked to resistance to epigenetic inhibitors.[5]
-
TGF-β Signaling: Transforming growth factor-beta signaling can promote cancer progression, epithelial-mesenchymal transition (EMT), and drug resistance.[6][7][8]
-
-
Epithelial-to-Mesenchymal Transition (EMT): EMT is a process where epithelial cells acquire mesenchymal characteristics, leading to increased motility, invasion, and drug resistance. KDM5A has been implicated in mediating EMT.[9] The induction of an EMT program could be a mechanism for cells to evade the effects of CPI-455.
-
Upregulation of Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump drugs out of the cell, reducing their intracellular concentration and efficacy.[10][11][12] This is a common mechanism of resistance to a wide range of cancer drugs.
-
Epigenetic Reprogramming: Resistant cells may undergo broader epigenetic changes that rewire gene expression programs to promote survival in the presence of the inhibitor. This can include alterations in other histone modifications or DNA methylation patterns that compensate for the increased H3K4me3.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with CPI-455, particularly when investigating or observing resistance.
Issue 1: Decreased sensitivity to CPI-455 in long-term cultures.
-
Possible Cause: Development of acquired resistance.
-
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay (e.g., IC50 determination) to quantify the shift in sensitivity compared to the parental cell line. A significant increase in the IC50 value indicates resistance.
-
Investigate Bypass Pathways:
-
Western Blot Analysis: Probe for key phosphorylated (active) proteins in the PI3K/AKT/mTOR and MAPK/ERK pathways (e.g., p-AKT, p-mTOR, p-ERK). An increase in the phosphorylation of these proteins in resistant cells compared to parental cells would suggest the activation of these survival pathways.
-
Inhibitor Combination Studies: Treat resistant cells with CPI-455 in combination with inhibitors of the PI3K/AKT/mTOR or MAPK/ERK pathways to see if sensitivity can be restored.
-
-
Assess EMT Markers:
-
Western Blot or qPCR: Analyze the expression of EMT markers. Look for a decrease in epithelial markers (e.g., E-cadherin) and an increase in mesenchymal markers (e.g., N-cadherin, Vimentin, Snail, Slug).
-
-
Evaluate Drug Efflux Pump Expression:
-
qPCR or Western Blot: Measure the mRNA or protein levels of common ABC transporters (ABCB1, ABCC1, ABCG2).
-
Functional Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp) to assess their activity in resistant versus parental cells.
-
-
Issue 2: Heterogeneous response to CPI-455 within a cell population.
-
Possible Cause: Emergence of a resistant subpopulation or inherent cellular heterogeneity.
-
Troubleshooting Steps:
-
Single-Cell Analysis: If possible, perform single-cell RNA sequencing (scRNA-seq) to characterize the transcriptomic profiles of individual cells and identify any distinct subpopulations that may be less sensitive to CPI-455.
-
Clonal Selection: Isolate single-cell clones from the treated population and expand them to determine if they exhibit stable resistance.
-
Marker Analysis: Use flow cytometry to analyze the expression of cell surface markers that may distinguish sensitive and resistant populations.
-
Quantitative Data Summary
The following tables summarize relevant quantitative data from studies on KDM5 inhibitors. Note that direct quantitative data for CPI-455 acquired resistance is not yet widely available in the public domain.
Table 1: In Vitro IC50 Values for KDM5 Inhibitors
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| CPI-455 | KDM5A | Enzymatic Assay | 0.01 | [1] |
| CPI-455 | Pan-KDM5 | MCF-7 | 35.4 | [1] |
| CPI-455 | Pan-KDM5 | T-47D | 26.19 | [1] |
| CPI-455 | Pan-KDM5 | EFM-19 | 16.13 | [1] |
| KDM5-C70 | Pan-KDM5 | MCF-7 | ~5 | [13] |
| KDM5-C70 | Pan-KDM5 | BT474 | ~5 | [13] |
| KDM5-C70 | Pan-KDM5 | ZR-75-1 | ~5 | [13] |
Table 2: Example of IC50 Shift in Acquired Drug Resistance (General Example)
| Cell Line | Drug | IC50 Parental (µM) | IC50 Resistant (µM) | Fold Resistance |
| HCT116 | 5-Fluorouracil | ~5 | >100 | >20 |
This table provides a general example of the magnitude of IC50 shift that can be observed in acquired drug resistance and is not specific to CPI-455.
Experimental Protocols
Protocol 1: Generation of CPI-455 Resistant Cell Lines
This protocol describes a general method for generating cancer cell lines with acquired resistance to CPI-455 through continuous exposure to escalating drug concentrations.
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of CPI-455 for the parental cell line.
-
Initial Treatment: Culture the parental cells in media containing CPI-455 at a concentration equal to the IC20-IC30.
-
Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of CPI-455 in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Monitoring: At each dose escalation, monitor cell viability and morphology. Allow the cells to recover and resume normal proliferation before the next increase in drug concentration.
-
Selection of Resistant Population: Continue this process for several months. A resistant population will emerge that can proliferate in the presence of a significantly higher concentration of CPI-455 (e.g., 5-10 times the initial IC50).
-
Characterization: Once a resistant population is established, perform a new IC50 assay to quantify the degree of resistance.
-
Maintenance: Culture the resistant cell line in the continuous presence of the maintenance concentration of CPI-455 to retain the resistant phenotype.
Protocol 2: Western Blot Analysis of Signaling Pathways
-
Cell Lysis: Lyse parental and CPI-455 resistant cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of key signaling proteins (e.g., AKT, mTOR, ERK1/2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their corresponding total protein levels.
Visualizations
Caption: Potential mechanisms of acquired resistance to CPI-455.
Caption: Workflow for generating and characterizing CPI-455 resistant cells.
Caption: Key signaling pathways potentially activated in CPI-455 resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KDM5 histone demethylase activity links cellular transcriptomic heterogeneity to therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of KDM5 demethylases in therapeutic resistance of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KDM5 inhibition offers a novel therapeutic strategy for the treatment of KMT2D mutant lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic TGF-β exposure drives stabilized EMT, tumor stemness, and cancer drug resistance with vulnerability to bitopic mTOR inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chronic TGF-β exposure drives stabilized EMT, tumor stemness, and cancer drug resistance with vulnerability to bitopic mTOR inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 9. Screen-identified selective inhibitor of lysine demethylase 5A blocks cancer cell growth and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABC transporters as mediators of drug resistance and contributors to cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of drug transporters and drug accumulation in the temporal acquisition of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Pan-KDM5 Inhibitors: CPI-455 Hydrochloride vs. KDM5-C70
In the landscape of epigenetic drug discovery, the development of inhibitors targeting histone demethylases has emerged as a promising avenue for cancer therapy. Among these, the lysine-specific demethylase 5 (KDM5) family of enzymes, which are critical regulators of histone H3 lysine 4 trimethylation (H3K4me3), have garnered significant attention. This guide provides a detailed comparison of two prominent pan-KDM5 inhibitors, CPI-455 hydrochloride and KDM5-C70, for researchers, scientists, and drug development professionals.
Mechanism of Action
Both this compound and KDM5-C70 are potent, cell-permeable, pan-inhibitors of the KDM5 family of histone demethylases.[1][2] Their primary mechanism of action involves the inhibition of KDM5 enzymatic activity, which leads to a global increase in the levels of H3K4me3.[1][2] H3K4me3 is a key epigenetic mark associated with active gene transcription. By preventing the removal of this mark, these inhibitors can modulate gene expression, leading to anti-proliferative effects in cancer cells. KDM5-C70 is an ethyl ester prodrug of KDM5-C49, designed to improve cellular permeability.[3]
Efficacy Data
While direct head-to-head comparative studies are limited, the available data from independent investigations provide insights into the relative potency and cellular effects of these two inhibitors.
Enzymatic Activity
| Inhibitor | Target | IC50 (nM) | Reference |
| CPI-455 | KDM5A | 10 | [1] |
| KDM5-C49 (active form of KDM5-C70) | KDM5A | 40 | [3] |
| KDM5B | 160 | [3] | |
| KDM5C | 100 | [3] |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%. Lower values indicate higher potency.
Cellular Activity
| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |
| CPI-455 | MCF-7 (Breast Cancer) | Cell Viability | IC50 = 35.4 µM | 5 days | [1] |
| T-47D (Breast Cancer) | Cell Viability | IC50 = 26.19 µM | 5 days | [1] | |
| EFM-19 (Breast Cancer) | Cell Viability | IC50 = 16.13 µM | 5 days | [1] | |
| KDM5-C70 | MM.1S (Multiple Myeloma) | Proliferation | Antiproliferative effects | Elevated concentrations | [2] |
Experimental Protocols
KDM5 Enzymatic Inhibition Assay (General Protocol)
A common method to assess the enzymatic activity of KDM5 inhibitors is a biochemical assay that measures the demethylation of a histone H3K4me3 substrate.
Materials:
-
Recombinant KDM5 enzyme
-
Biotinylated histone H3 peptide substrate (trimethylated at lysine 4)
-
Alpha-ketoglutarate (α-KG)
-
Ascorbate
-
Ferrous iron (Fe(II))
-
Assay buffer (e.g., HEPES, pH 7.5)
-
Streptavidin-coated donor beads
-
Anti-H3K4me2 or anti-H3K4me1 antibody conjugated to an acceptor bead (for detection of the demethylated product)
-
Test inhibitors (CPI-455, KDM5-C70)
Procedure:
-
Prepare a reaction mixture containing the KDM5 enzyme, α-KG, ascorbate, and Fe(II) in the assay buffer.
-
Add serial dilutions of the test inhibitors to the reaction mixture.
-
Initiate the demethylation reaction by adding the biotinylated H3K4me3 peptide substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a chelating agent (e.g., EDTA).
-
Add the streptavidin-coated donor beads and the antibody-conjugated acceptor beads.
-
Incubate in the dark to allow for bead proximity binding.
-
Measure the signal (e.g., AlphaScreen® signal) on a suitable plate reader. The signal is inversely proportional to the degree of demethylation.
-
Calculate IC50 values from the dose-response curves.
Cellular Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test inhibitors (CPI-455, KDM5-C70)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors and a vehicle control (e.g., DMSO).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[4][5][6][7]
Western Blot for H3K4me3
This protocol is used to detect the levels of H3K4me3 in cells following treatment with KDM5 inhibitors.
Materials:
-
Cells treated with inhibitors
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K4me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the KDM5 signaling pathway and a typical experimental workflow for comparing KDM5 inhibitors.
Caption: KDM5 signaling pathway and points of inhibition.
Caption: Experimental workflow for inhibitor comparison.
Summary and Conclusion
Both this compound and KDM5-C70 are valuable research tools for investigating the biological roles of the KDM5 family and for preclinical drug development. Based on the available enzymatic data, CPI-455 appears to be a more potent inhibitor of KDM5A in a biochemical context. However, cellular potency can be influenced by various factors, including cell permeability and off-target effects, and KDM5-C70's prodrug strategy is designed to optimize this aspect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KDM5-C70 | Histone Demethylase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HU [thermofisher.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to KDM Inhibitors: CPI-455 vs. JIB-04
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent histone lysine demethylase (KDM) inhibitors, CPI-455 and JIB-04. It is designed to assist researchers in making informed decisions about the selection and application of these small molecules in their experimental settings. This document summarizes their performance, provides supporting experimental data, and outlines detailed methodologies for key assays.
Introduction to KDM Inhibitors
Histone lysine demethylases are critical regulators of gene expression, and their dysregulation is implicated in various diseases, including cancer. Small molecule inhibitors targeting these enzymes have emerged as valuable tools for both basic research and therapeutic development. CPI-455 is a potent and selective inhibitor of the KDM5 family of demethylases, while JIB-04 is a pan-selective inhibitor of the Jumonji C (JmjC) domain-containing histone demethylases.
Mechanism of Action
CPI-455 is a specific, pan-KDM5 inhibitor that targets the active site of the KDM5 enzyme family, which is responsible for demethylating histone H3 on lysine 4 (H3K4)[1][2]. By inhibiting KDM5, CPI-455 leads to an increase in global levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription[1][2].
JIB-04 is a broad-spectrum inhibitor of JmjC domain-containing histone demethylases[3][4]. Its mechanism of action involves the disruption of oxygen binding in the enzyme's active site, a critical step in the demethylation process[3]. JIB-04's pan-selective nature allows it to inhibit a wider range of KDMs, including members of the JARID1 and JMJD2 families[3][4].
Performance Data and Selectivity
The following tables summarize the inhibitory activity and selectivity of CPI-455 and JIB-04 against various KDM enzymes.
Table 1: Inhibitory Activity (IC50) of CPI-455 and JIB-04 against KDM Enzymes
| KDM Target | CPI-455 IC50 (nM) | JIB-04 IC50 (nM) | Reference(s) |
| KDM5A (JARID1A) | 10 | 230 | [5][6] |
| JMJD2E | >2,000 | 340 | [6][7] |
| JMJD3 | >2,000 | 855 | [6][7] |
| JMJD2A | >2,000 | 445 | [6][7] |
| JMJD2B | >2,000 | 435 | [6][7] |
| JMJD2C | >2,000 | 1100 | [6][7] |
| JMJD2D | >2,000 | 290 | [6][7] |
Note: CPI-455 demonstrates high selectivity for the KDM5 family, with over 200-fold selectivity against other KDM families like KDM2, KDM3, KDM4, KDM6, and KDM7[7].
In Vitro and In Vivo Efficacy
CPI-455 has been shown to decrease the number of drug-tolerant persister cancer cells in various models[2][5]. However, its use in in-vivo studies has been limited due to low bioavailability.
JIB-04 exhibits selective anti-cancer activity in vitro, showing higher potency against cancer cell lines compared to normal cells[3]. It has demonstrated in vivo efficacy in mouse xenograft models, where it can diminish tumor growth and prolong survival[3].
Table 2: Summary of In Vitro and In Vivo Effects
| Feature | CPI-455 | JIB-04 | Reference(s) |
| In Vitro Cell Viability | Decreases survival of drug-tolerant cancer cells. | Selectively inhibits the growth of cancer cells over normal cells. | [2][3][5] |
| In Vivo Efficacy | Limited by low bioavailability. | Reduces tumor growth and prolongs survival in mouse xenograft models. | [3] |
Signaling Pathways
Inhibition of KDMs by CPI-455 and JIB-04 impacts cellular signaling pathways, leading to their anti-cancer effects.
CPI-455 and KDM5 Inhibition: KDM5B, a primary target of CPI-455, is known to regulate key cancer-related pathways, including the PI3K/AKT and E2F/RB pathways[1][8]. Inhibition of KDM5B can lead to cell cycle arrest and apoptosis.
JIB-04 and Pan-JmjC Inhibition: JIB-04 has been shown to target the PI3K/AKT signaling pathway[9][10]. By inhibiting multiple JmjC-containing demethylases, JIB-04 can lead to the downregulation of AKT and its downstream effectors, resulting in cell cycle arrest and inhibition of cancer stem-like cell properties[9][10].
Experimental Protocols
This section provides an overview of common experimental protocols used to characterize KDM inhibitors.
KDM Enzymatic Assay (AlphaLISA)
This protocol is adapted for determining the IC50 of inhibitors like CPI-455 against KDM5A.
Methodology:
-
Reaction Setup: In a 384-well plate, combine recombinant KDM5A enzyme, a biotinylated H3K4me3 peptide substrate, α-ketoglutarate, Fe(II), and ascorbic acid in an appropriate assay buffer.
-
Inhibitor Addition: Add serial dilutions of the inhibitor (e.g., CPI-455) to the reaction wells.
-
Incubation: Incubate the reaction mixture at room temperature to allow for the demethylation reaction to proceed.
-
Detection: Add AlphaLISA acceptor beads conjugated to an antibody specific for the demethylated product (H3K4me2) and streptavidin-coated donor beads.
-
Signal Reading: After incubation in the dark, read the plate on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the inhibitor's activity.
-
IC50 Calculation: Determine the IC50 value by plotting the inhibitor concentration against the percentage of inhibition.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of inhibitors on cell proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight[11][12][13].
-
Treatment: Treat the cells with various concentrations of the inhibitor (e.g., JIB-04) and a vehicle control[11][12][13].
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator[11][12][13].
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals[11][12][13].
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals[11][12][13].
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells[11][12][13].
Western Blot for Histone Methylation
This protocol is used to detect changes in global histone methylation levels upon inhibitor treatment.
Methodology:
-
Cell Lysis and Histone Extraction: Treat cells with the inhibitor (e.g., CPI-455) for the desired time. Harvest the cells and perform acid extraction to isolate histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts.
-
SDS-PAGE: Separate the histone proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a high-percentage polyacrylamide gel (e.g., 15%)[14].
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane[14].
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding[14].
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the histone modification of interest (e.g., anti-H3K4me3) and a loading control (e.g., anti-H3)[14].
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
In Vivo Xenograft Study
This is a general protocol for evaluating the in vivo efficacy of KDM inhibitors.
Methodology:
-
Cell Implantation: Subcutaneously inject cancer cells into the flanks of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the inhibitor (e.g., JIB-04) or vehicle control via an appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule and dosage.
-
Tumor Measurement: Measure tumor volume with calipers at regular intervals.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
CPI-455 and JIB-04 are valuable research tools for studying the roles of histone demethylases in health and disease. CPI-455 offers high selectivity for the KDM5 family, making it an excellent choice for targeted studies of H3K4me3 demethylation. In contrast, JIB-04's pan-selective nature allows for the investigation of broader effects of JmjC KDM inhibition. The choice between these inhibitors will depend on the specific research question, with JIB-04 being more suitable for in vivo studies due to its better bioavailability. This guide provides a foundation for researchers to design and interpret experiments using these important chemical probes.
References
- 1. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An inhibitor of KDM5 demethylases reduces survival of drug-tolerant cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. texaschildrens.org [texaschildrens.org]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
A Researcher's Guide to Validating CPI-455 Hydrochloride Target Engagement in Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of CPI-455 hydrochloride, a potent and selective inhibitor of the KDM5 family of histone demethylases. We present objective comparisons with alternative compounds, supported by experimental data and detailed protocols, to aid researchers in designing robust validation studies.
Introduction to CPI-455 and KDM5 Target
CPI-455 is a specific, pan-inhibitor of the Lysine-Specific Demethylase 5 (KDM5) family, which includes KDM5A, KDM5B, KDM5C, and KDM5D.[1][2] These enzymes are responsible for removing trimethylation and dimethylation from Histone H3 at lysine 4 (H3K4me3/me2), epigenetic marks generally associated with active gene transcription.[3] By inhibiting KDM5, CPI-455 leads to a global increase in H3K4me3 levels, altering gene expression and impacting cellular processes like proliferation and drug tolerance, making it a compound of interest in cancer research.[2][4] Validating that CPI-455 effectively engages its KDM5 target within the complex cellular environment is a critical step in preclinical drug development.[5]
Figure 1. KDM5 Inhibition Pathway by CPI-455.
Comparative Analysis of KDM5 Inhibitors
CPI-455 exhibits high potency for KDM5 enzymes, particularly KDM5A. However, several alternative compounds with varying selectivity and potency profiles are available. This comparison is essential for selecting appropriate tool compounds and interpreting experimental results.
| Compound | Target(s) | IC50 / Ki | Key Characteristics |
| CPI-455 HCl | Pan-KDM5 | 10 nM (for KDM5A) [1] | High potency for KDM5A; >200-fold selective over many other KDMs.[1] |
| JIB-04 | Pan-Jumonji (KDM4/5/6) | 230 nM (KDM5A/JARID1A)[6][7] | Broad-spectrum JmjC inhibitor; useful for studying general effects of histone demethylase inhibition.[8][9] |
| KDM5-C70 | Pan-KDM5 | Not specified (cell-permeable prodrug of KDM5-C49) | Cell-permeable prodrug designed for cellular assays; increases global H3K4me3.[10][11][12][13] |
| GSK467 | KDM5B | Ki of 10 nM[14] | Highly selective for KDM5B over other KDM5 and JmjC family members.[14] |
| QC6352 | KDM4 > KDM5 | 750 nM (KDM5B)[14] | Primarily a KDM4 inhibitor with moderate activity against KDM5B.[14] |
Experimental Protocols for Validating Target Engagement
Validating target engagement involves demonstrating direct binding of the compound to its target in cells and/or measuring the immediate downstream consequences of that binding.
Measuring the Downstream Biomarker: H3K4me3 Levels
The most direct functional readout of KDM5 inhibition in cells is the accumulation of its substrate, H3K4me3. This can be measured globally or at specific gene promoters.
This method provides a semi-quantitative assessment of the global increase in H3K4me3 levels in a cell population following inhibitor treatment.
Experimental Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, MCF-7) at an appropriate density. Allow cells to adhere overnight. Treat with a dose-response of this compound (e.g., 0.1 µM to 10 µM) or vehicle control (DMSO) for 24-72 hours.
-
Histone Extraction: Harvest cells and isolate nuclei. Extract histones using an acid extraction protocol (e.g., with 0.2 M H₂SO₄) or a commercial kit.[15][16] Quantify protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts (5-15 µg) of histone extracts onto a 15% polyacrylamide gel.[17] Separate proteins by electrophoresis. Transfer proteins to a low-fluorescence 0.2 µm PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% BSA in TBST.[18]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for H3K4me3 (e.g., Abcam, Millipore).
-
In parallel, probe a separate blot or a stripped blot with an antibody for total Histone H3 as a loading control.[19]
-
Wash the membrane and incubate with an appropriate HRP- or fluorescently-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize bands using an ECL substrate or fluorescence imaging system. Quantify band intensity using software like ImageJ. Normalize the H3K4me3 signal to the total Histone H3 signal.
Expected Outcome: A dose-dependent increase in the normalized H3K4me3 signal in CPI-455-treated cells compared to the vehicle control.[2][4]
ChIP followed by qPCR or sequencing (ChIP-seq) allows for the quantification of H3K4me3 enrichment at specific gene promoters known to be regulated by KDM5.
Experimental Protocol:
-
Cell Treatment and Cross-linking: Treat cells with CPI-455 or vehicle as described above. Cross-link proteins to DNA by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Lyse cells and isolate nuclei. Resuspend nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
Immunoprecipitation:
-
Wash and Elution: Wash the beads extensively to remove non-specific binding. Elute the chromatin from the beads.
-
Reverse Cross-links and DNA Purification: Reverse the formaldehyde cross-links by heating at 65°C. Treat with RNase A and Proteinase K, then purify the DNA using phenol-chloroform extraction or a column-based kit.[22]
-
Analysis (ChIP-qPCR): Use qPCR to quantify the amount of immunoprecipitated DNA corresponding to specific gene promoters of interest.[20] Results are typically expressed as a percentage of the input DNA.
Expected Outcome: A significant increase in H3K4me3 enrichment at target gene promoters in CPI-455-treated cells.
Figure 2. Workflow for H3K4me3 Detection by Western Blot.
Measuring Direct Target Binding in Cells
These methods assess the physical interaction between CPI-455 and the KDM5 protein inside the cell, providing direct evidence of target engagement.
CETSA measures the change in the thermal stability of a target protein upon ligand binding. A successful drug-target interaction will stabilize the protein, increasing its melting temperature (Tₘ).[23][24]
Experimental Protocol:
-
Cell Culture and Treatment: Harvest cultured cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors). Treat the cell suspension with CPI-455 (e.g., 10-50 µM) or vehicle control for 1 hour at 37°C.[25]
-
Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step.[23]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble KDM5A/B protein at each temperature point by Western blot.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein against temperature. Determine the Tₘ for both vehicle- and CPI-455-treated samples.
Expected Outcome: A rightward shift in the melting curve for KDM5 in the CPI-455-treated sample compared to the control, indicating thermal stabilization and direct target engagement.
This live-cell assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by a competitive inhibitor.[26][27]
Experimental Protocol:
-
Cell Line Generation: Transfect cells (e.g., HEK293) with a vector expressing the target protein (e.g., KDM5A) fused to NanoLuc® luciferase.
-
Assay Preparation: Plate the engineered cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add a dose-response of CPI-455 to the cells, followed by the addition of a specific, cell-permeable fluorescent tracer that binds to KDM5A.[28][29]
-
Signal Detection: Add the NanoGlo® substrate and measure both the donor (NanoLuc®, ~460nm) and acceptor (Tracer, >600nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the concentration of CPI-455 to determine a cellular IC50 value for target engagement.
Expected Outcome: A dose-dependent decrease in the NanoBRET™ signal as CPI-455 displaces the fluorescent tracer from the KDM5-NanoLuc® fusion protein.
Figure 3. Logical Flow for Selecting a Target Validation Assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target validation & engagement - Inoviem [inoviem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. JIB-04, a Pan-Inhibitor of Histone Demethylases, Targets Histone-Lysine-Demethylase-Dependent AKT Pathway, Leading to Cell Cycle Arrest and Inhibition of Cancer Stem-Like Cell Properties in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Jumonji-domain histone demethylase inhibitor JIB-04 deregulates oncogenic programs and increases DNA damage in Ewing Sarcoma, resulting in impaired cell proliferation and survival, and reduced tumor growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. xcessbio.com [xcessbio.com]
- 11. KDM5-C70 | Histone Demethylase | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Histone Modification [labome.com]
- 16. reddit.com [reddit.com]
- 17. epigentek.com [epigentek.com]
- 18. Histone western blot protocol | Abcam [abcam.com]
- 19. researchgate.net [researchgate.net]
- 20. pubcompare.ai [pubcompare.ai]
- 21. An efficient chromatin immunoprecipitation (ChIP) protocol for studying histone modifications in peach reproductive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Chromatin Immunoprecipitation (ChIP) Protocol for Low-abundance Embryonic Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. NanoBRET® Target Engagement HDAC Assays [promega.com]
- 27. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [worldwide.promega.com]
- 28. wechat.promega.com.cn [wechat.promega.com.cn]
- 29. promegaconnections.com [promegaconnections.com]
A Head-to-Head Comparison of Pan-KDM5 Inhibitors for Researchers
This guide provides a detailed, data-driven comparison of prominent pan-KDM5 inhibitors, designed for researchers, scientists, and drug development professionals. The lysine-specific demethylase 5 (KDM5) family of enzymes plays a critical role in epigenetic regulation by removing methyl groups from histone H3 lysine 4 (H3K4), a mark associated with active gene transcription.[1][2] Overexpression and aberrant activity of KDM5 enzymes are implicated in various cancers, making them a compelling target for therapeutic intervention.[1][3] Pan-KDM5 inhibitors, which target multiple members of the KDM5 family (KDM5A, B, C, and D), offer a strategy to counteract this oncogenic activity by restoring H3K4 methylation levels.[4][5]
This comparison focuses on key performance metrics, including biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols.
Quantitative Performance of Pan-KDM5 Inhibitors
The following table summarizes the biochemical and cellular potencies of several well-characterized pan-KDM5 inhibitors. These compounds represent different chemical scaffolds and modes of action, providing a broad overview of the current inhibitor landscape.
| Inhibitor | Type | KDM5A IC₅₀ (nM) | KDM5B IC₅₀ (nM) | KDM5C IC₅₀ (nM) | KDM5D IC₅₀ (nM) | Cellular EC₅₀ | Key Selectivity Notes |
| CPI-455 | Reversible, 2-OG Competitive | 10[4][6][7] | 3[8] | N/A | N/A | 16-36 µM (Breast Cancer Cells)[4] | >200-fold selective for KDM5 family over KDM2, 3, 4, 6, and 7 subfamilies.[7][9] |
| KDOAM-25 | Reversible, 2-OG Competitive | <100[2] | 19[2] | <100[2] | <100[2] | ~50 µM (HeLa Cells)[2][10] | Highly selective against other 2-OG oxygenase subfamilies; improved selectivity over KDM4C.[2] |
| KDM5-C49 | Reversible, 2-OG Competitive | 40[6] | 160[6] | 100[6] | N/A | N/A (Prodrug KDM5-C70 used in cells) | ~10-fold weaker potency against KDM4A; no significant inhibition of KDM6A/B at 50 µM.[11] |
| PZ Covalent-7 | Covalent, Non-2-OG Competitive | 10[12] | 10[12] | >100-fold less potent vs KDM5B[12] | Equipotent to KDM5A/B[12] | Nano- to micromolar range (HEK293)[12] | >500-fold selective over KDM4A/B; designed to target cysteine residues specific to KDM5 family.[12] |
| JIB-04 | Reversible, 2-OG Competitive | 230[7] | 435 (JMJD2B)[7] | 1100 (JMJD2C)[7] | 290 (JMJD2D)[7] | N/A | Pan-JmjC inhibitor with broad activity across multiple KDM subfamilies.[6][7][11] |
N/A: Data not available in the reviewed sources.
KDM5 Signaling and Inhibition Mechanism
KDM5 enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that catalyze the demethylation of H3K4me3 and H3K4me2.[2][12] This process leads to the repression of gene transcription. Pan-KDM5 inhibitors block this catalytic activity, resulting in the accumulation of H3K4me3 at transcription start sites and the reactivation of tumor suppressor genes and other silenced targets.
References
- 1. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Demethylase KDM5C Drives Prostate Cancer Progression by Promoting EMT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ashpublications.org [ashpublications.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. researchgate.net [researchgate.net]
- 9. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural basis for KDM5A histone lysine demethylase inhibition by diverse compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Characterization of Covalent KDM5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Selectivity of CPI-455 Hydrochloride: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of CPI-455 hydrochloride, a potent pan-inhibitor of the KDM5 family of histone demethylases. Designed for researchers, scientists, and drug development professionals, this document presents a detailed comparison of this compound's inhibitory activity against various demethylases, supported by quantitative data and detailed experimental methodologies.
Introduction to this compound
This compound is a small molecule inhibitor targeting the KDM5 family of enzymes, which are responsible for the demethylation of histone H3 at lysine 4 (H3K4). This epigenetic modification plays a crucial role in regulating gene expression, and its dysregulation is implicated in various diseases, including cancer. CPI-455 has been identified as a specific, pan-KDM5 inhibitor with a half-maximal inhibitory concentration (IC50) of 10 nM for KDM5A. By inhibiting KDM5, CPI-455 leads to an increase in global H3K4 trimethylation (H3K4me3) levels, which can impact cellular processes such as the survival of drug-tolerant cancer cells.
Comparative Analysis of Demethylase Inhibition
The selectivity of an epigenetic inhibitor is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the inhibitory potency of this compound against a panel of histone demethylases, demonstrating its high selectivity for the KDM5 family.
| Demethylase Target | IC50 (nM) | Fold Selectivity vs. KDM5A |
| KDM5A | 10 ± 1 | 1x |
| KDM5B | Similar to KDM5A | ~1x |
| KDM5C | Similar to KDM5A | ~1x |
| KDM4C | ~2,000 | ~200x |
| KDM7B | ~7,700 | ~770x |
| KDM2B | No detectable inhibition | >10,000x |
| KDM3B | No detectable inhibition | >10,000x |
| KDM6A | No detectable inhibition | >10,000x |
| Data sourced from references. |
As the data indicates, this compound is a potent inhibitor of the KDM5 family members (KDM5A, KDM5B, and KDM5C) with similar efficacy. In contrast, it exhibits significantly weaker activity against KDM4C and KDM7B, with approximately 200-fold and 770-fold lower potency, respectively. Importantly, no measurable inhibition was detected for KDM2B, KDM3B, or KDM6A, highlighting the remarkable selectivity of this compound.
Experimental Methodologies
The determination of inhibitor potency and selectivity is paramount for the characterization of chemical probes. Below are detailed protocols representative of the key experiments used to assess the cross-reactivity of this compound.
Biochemical Demethylase Inhibition Assay (AlphaLISA)
This assay is a common method for quantifying the activity of histone demethylases and the potency of their inhibitors in a high-throughput format.
Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is a bead-based immunoassay that measures the demethylation of a biotinylated histone peptide substrate. The product of the demethylation reaction is recognized by an antibody conjugated to an acceptor bead. The biotinylated peptide is captured by a streptavidin-coated donor bead. When the donor and acceptor beads are brought into proximity through this interaction, laser excitation of the donor bead results in the generation of singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal. The intensity of this signal is proportional to the amount of demethylated product.
Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20).
-
Reconstitute the recombinant human KDM5A enzyme and the biotinylated H3K4me3 peptide substrate in the assay buffer.
-
Prepare a solution of co-factors, including Fe(II) and α-ketoglutarate, in the assay buffer.
-
Prepare serial dilutions of this compound in DMSO and then dilute further in the assay buffer.
-
-
Enzymatic Reaction:
-
In a 384-well microplate, add the KDM5A enzyme.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Initiate the enzymatic reaction by adding the biotinylated H3K4me3 peptide substrate and co-factor solution.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing AlphaLISA acceptor beads conjugated with an anti-H3K4me2 antibody and streptavidin-coated donor beads.
-
Incubate the plate in the dark at room temperature for 60 minutes to allow for bead binding.
-
Read the plate using an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The raw data is normalized to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the data to a four-parameter logistic equation using appropriate software.
-
Cellular Assay for H3K4me3 Levels (MSD ELISA)
This assay measures the global levels of a specific histone modification within cells after treatment with an inhibitor.
Principle: The Meso Scale Discovery (MSD) electrochemiluminescence assay is a plate-based ELISA that allows for the quantitative measurement of histone modifications from cell lysates.
Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 24-72 hours).
-
-
Cell Lysis and Histone Extraction:
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Extract total histones from the cell lysate.
-
-
ELISA:
-
Coat a 96-well MSD plate with an antibody that captures total histone H3.
-
Add the histone extracts to the wells and incubate to allow the capture of total H3.
-
Wash the plate to remove unbound material.
-
Add a detection antibody specific for the H3K4me3 modification that is conjugated to an electrochemiluminescent label (SULFO-TAG™).
-
Wash the plate again.
-
-
Detection and Analysis:
-
Add MSD Read Buffer to the wells and read the plate on an MSD instrument.
-
The intensity of the emitted light is proportional to the amount of H3K4me3.
-
Normalize the H3K4me3 signal to the total H3 signal to account for variations in cell number.
-
Plot the normalized H3K4me3 levels against the concentration of this compound to determine the dose-dependent effect of the inhibitor on cellular histone methylation.
-
Visualizing the Mechanism and Workflow
To further elucidate the role of this compound and the experimental approach to its characterization, the following diagrams are provided.
Caption: KDM5 signaling pathway and the inhibitory effect of CPI-455 HCl.
Caption: Workflow for assessing demethylase inhibitor selectivity.
Conclusion
This compound is a highly potent and selective inhibitor of the KDM5 family of histone demethylases. Its robust selectivity profile, with minimal off-target activity against other tested demethylase families, makes it an invaluable tool for investigating the biological functions of KDM5 enzymes. The experimental protocols and workflows detailed in this guide provide a framework for the rigorous evaluation of this and other epigenetic modulators, ensuring the generation of reliable and reproducible data in preclinical research and drug discovery.
Unraveling the Functional Dichotomy of KDM5A: A Comparative Guide to CPI-455 Inhibition and Genetic Knockdown
For Immediate Release
A deep dive into the nuanced roles of the histone demethylase KDM5A reveals that pharmacological inhibition and genetic knockdown, while related, are not phenotypically identical. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of the effects of the pan-KDM5 inhibitor, CPI-455, and KDM5A knockdown, supported by experimental data, detailed protocols, and pathway visualizations.
The lysine-specific demethylase 5A (KDM5A), also known as JARID1A or RBP2, is a critical epigenetic regulator that primarily removes di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), a mark generally associated with active gene transcription.[1][2] Its role in various cancers—including promoting proliferation, metastasis, and drug resistance—has made it an attractive therapeutic target.[1][2] CPI-455 is a potent, pan-KDM5 inhibitor with high affinity for KDM5A.[3][4] While both the chemical inhibition with CPI-455 and the genetic knockdown of KDM5A aim to abrogate its function, emerging evidence reveals significant phenotypic differences, largely attributed to the non-catalytic scaffolding functions of the KDM5A protein that are not targeted by catalytic inhibitors.[5][6]
This guide synthesizes the current understanding of these differences, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Quantitative Comparison of Phenotypic Outcomes
The following tables summarize the key phenotypic differences observed upon treatment with CPI-455 versus KDM5A knockdown across various cellular contexts. It is important to note that direct head-to-head quantitative comparisons in the same experimental system are not always available in the literature; however, the data presented highlights the divergent and convergent effects.
| Parameter | CPI-455 Treatment | KDM5A Knockdown/Knockout | Key Takeaway | References |
| Global H3K4me3 Levels | Significant increase | Significant increase | Both methods effectively inhibit the catalytic demethylase activity, leading to a global rise in the H3K4me3 mark. | [7][8][9] |
| Cancer Cell Viability (as a single agent) | Minimal to no effect in many cancer cell lines at concentrations that inhibit KDM5 activity.[7][10] | Significant reduction in proliferation and colony formation in several cancer cell lines, including breast and small cell lung cancer.[9][11] | KDM5A's role in cell proliferation may extend beyond its catalytic activity, suggesting a non-catalytic function is crucial for this phenotype. | [7][9][10][11] |
| Cell Differentiation | Can phenocopy KDM5A loss in inducing myeloid differentiation in acute promyelocytic leukemia (APL) cells.[12] Induces astrocytogenesis in neural stem cells.[13] | Induces robust myeloid differentiation in APL cells.[12] | In some contexts, particularly differentiation, catalytic inhibition is sufficient to replicate the effects of protein loss. | [12][13] |
| Gene Expression (General) | Modest changes in global gene expression patterns despite significant increases in H3K4me3.[7] | Leads to significant changes in the expression of hundreds of genes, including both up- and down-regulation.[1][6] | The impact of KDM5A on gene expression is complex and not solely dependent on its catalytic activity at all target genes. | [1][6][7] |
| Regulation of KRAB-ZNF and ERV Genes | Does not significantly alter the expression of Krüppel-associated box containing zinc finger (KRAB-ZNF) genes or endogenous retroviruses (ERVs).[5][6] | Knockout leads to a significant decrease in KRAB-ZNF gene expression and a subsequent increase in ERV expression and immune response genes.[5][6] | This is a clear example of a non-catalytic function of KDM5A, likely involving protein scaffolding, which is not affected by CPI-455.[5][6] | [5][6] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: KDM5A Knockdown via shRNA and Verification by Western Blot
This protocol describes the stable knockdown of KDM5A using a retroviral shRNA system and subsequent validation of protein depletion.
-
shRNA Cloning and Virus Production:
-
Design and synthesize shRNA oligonucleotides targeting KDM5A.
-
Clone the shRNA templates into a suitable retroviral vector (e.g., pRetroSuper).
-
Co-transfect the shRNA-containing vector and a packaging vector into a packaging cell line (e.g., HEK293T) to produce retroviral particles.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
-
Transduction of Target Cells:
-
Plate target cells (e.g., ZR-75-1 breast cancer cells) at a suitable density.
-
Infect the cells with the retroviral supernatant supplemented with polybrene (8 µg/mL).
-
After 24-48 hours, replace the medium with fresh medium containing a selection agent (e.g., puromycin) to select for successfully transduced cells.
-
-
Western Blot Verification:
-
Harvest protein lysates from the stable cell lines.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against KDM5A.
-
Incubate with a secondary antibody conjugated to horseradish peroxidase.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate. A significant reduction in the KDM5A band intensity compared to a control shRNA (e.g., targeting Luciferase) confirms knockdown.[11]
-
Protocol 2: Cell Viability Assessment (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to compare the effects of CPI-455 and KDM5A knockdown on cell viability.
-
Cell Plating:
-
For KDM5A knockdown studies, plate the stable knockdown and control cell lines in a 96-well plate at a predetermined optimal density.
-
For CPI-455 studies, plate the parental cell line in a 96-well plate.
-
-
Treatment:
-
For CPI-455, add the compound at various concentrations to the designated wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for the desired duration (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is proportional to the absorbance.[13][14]
-
Protocol 3: Chromatin Immunoprecipitation (ChIP-seq)
This protocol provides a general workflow for performing ChIP-seq to identify the genomic binding sites of KDM5A.
-
Cross-linking and Chromatin Preparation:
-
Cross-link protein-DNA complexes in cultured cells by adding formaldehyde directly to the culture medium to a final concentration of 1% and incubating for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
Harvest the cells, lyse them, and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to KDM5A. An IgG control is essential.
-
Add Protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and DNA Purification:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
Protocol 4: Co-Immunoprecipitation (Co-IP) for KDM5A-NuRD Interaction
This protocol details the steps to investigate the physical interaction between KDM5A and components of the NuRD complex.
-
Cell Lysis:
-
Harvest cells expressing endogenous or tagged versions of KDM5A.
-
Lyse the cells in a non-denaturing IP buffer containing protease inhibitors to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate with Protein A/G agarose beads.
-
Incubate the lysate with an antibody against KDM5A (or the tag) overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein complexes.
-
Wash the beads several times with IP buffer to remove non-specific interactors.
-
-
Elution and Western Blot Analysis:
-
Elute the bound proteins from the beads by boiling in SDS sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Perform a Western blot using antibodies against known components of the NuRD complex (e.g., CHD4, MTA2) to detect their presence in the KDM5A immunoprecipitate, confirming the interaction.[1]
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Physical and Functional Interactions between the Histone H3K4 Demethylase KDM5A and the Nucleosome Remodeling and Deacetylase (NuRD) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. To Erase or Not to Erase: Non-Canonical Catalytic Functions and Non-Catalytic Functions of Members of Histone Lysine Demethylase Families - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genome-wide Analysis using ChIP to Identify Isoform-specific Gene Targets [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Histone demethylase enzymes KDM5A and KDM5B modulate immune response by suppressing transcription of endogenous retroviral elements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A KDM5 Inhibitor Increases Global H3K4 Trimethylation Occupancy and Enhances the Biological Efficacy of 5-Aza-2′-Deoxycytidine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. KDM5A and KDM5B histone-demethylases contribute to HU-induced replication stress response and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The KDM5A/RBP2 histone demethylase represses NOTCH signaling to sustain neuroendocrine differentiation and promote small cell lung cancer tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KDM5A inhibits antitumor immune responses through downregulation of the antigen-presentation pathway in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An intrinsically disordered region of histone demethylase KDM5A activates catalysis through interactions with the nucleosomal acidic patch and DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT (Assay protocol [protocols.io]
- 14. texaschildrens.org [texaschildrens.org]
- 15. Transcriptomic and ChIP-seq Integrative Analysis Identifies KDM5A-Target Genes in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CPI-455 and GSK-J4: Potent Modulators of Histone Demethylation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Epigenetic Probes
In the landscape of epigenetic research, small molecule inhibitors of histone demethylases have become indispensable tools for dissecting the roles of these enzymes in health and disease. This guide provides a detailed comparative analysis of two widely studied inhibitors: CPI-455, a potent pan-inhibitor of the KDM5 family, and GSK-J4, a dual inhibitor of the KDM6 subfamily. We present a comprehensive overview of their biochemical and cellular activities, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
At a Glance: Key Performance Metrics
The following table summarizes the key biochemical and cellular potencies of CPI-455 and GSK-J4, providing a direct comparison of their target engagement and selectivity.
| Feature | CPI-455 | GSK-J4 |
| Primary Target(s) | KDM5A, KDM5B, KDM5C, KDM5D (pan-KDM5 inhibitor) | KDM6A (UTX), KDM6B (JMJD3) |
| Mechanism of Action | Inhibition of H3K4me3/me2 demethylation, leading to increased global H3K4me3 levels.[1][2] | Inhibition of H3K27me3/me2 demethylation, leading to increased global H3K27me3 levels.[3] |
| Potency (IC50) | KDM5A: 10 nM[1][4][5] KDM5B: 3 nM[6] | KDM6A (UTX): 53 nM (GSK-J1)[7][8] KDM6B (JMJD3): 28 nM (GSK-J1)[7][8] Note: GSK-J4 is a cell-permeable prodrug of GSK-J1. |
| Selectivity | >200-fold selective for KDM5 family over KDM2, KDM3, KDM4, KDM6, and KDM7 families.[5] | Primary Targets: KDM6A/B Off-Target Activity (IC50 of GSK-J1): - KDM5B: 170 nM[7][8] - KDM5C: 550 nM[7][8] - KDM5A: 6,800 nM[7][8] - Other KDMs: >20 µM[7][8] |
| Cellular Potency | Varies by cell line (e.g., MCF-7: 35.4 µM, T-47D: 26.19 µM, EFM-19: 16.13 µM).[1][2] | Varies by cell line and assay (e.g., inhibition of TNF-α production in macrophages: 9 µM).[3] |
| In Vivo Application | Used in mouse models via intraperitoneal injection (50-70 mg/kg daily), though some reports suggest low bioavailability.[2][5] | Used in various mouse models of cancer and inflammation via intraperitoneal injection.[9][10] |
Signaling Pathways and Mechanisms of Action
CPI-455 and GSK-J4 exert their effects through distinct epigenetic pathways, leading to different downstream biological consequences.
CPI-455: Targeting the KDM5-H3K4me3 Axis
CPI-455 is a pan-inhibitor of the KDM5 family of histone demethylases, which are responsible for removing methyl groups from lysine 4 of histone H3 (H3K4). By inhibiting KDM5, CPI-455 leads to a global increase in the levels of H3K4 trimethylation (H3K4me3), a histone mark associated with active gene transcription. This modulation of the epigenetic landscape can lead to various cellular outcomes, including the reduction of drug-tolerant cancer cells and the induction of astrocytogenesis.[2][11] Recent studies have also implicated the involvement of the STAT3 and BMP signaling pathways as downstream effectors of CPI-455-induced changes in gene expression.[11]
GSK-J4: Modulating the KDM6-H3K27me3 Axis in Inflammation and Cancer
GSK-J4 is the cell-permeable ethyl ester prodrug of GSK-J1, a potent dual inhibitor of the KDM6 subfamily members KDM6A (UTX) and KDM6B (JMJD3). These enzymes are responsible for demethylating H3K27me3, a repressive histone mark. By inhibiting KDM6A/B, GSK-J4 increases global levels of H3K27me3, leading to the silencing of target genes. This mechanism is particularly relevant in the contexts of inflammation and cancer, where GSK-J4 has been shown to modulate the NF-κB signaling pathway.[12][13] In cancer, this can result in cell cycle arrest and apoptosis, while in inflammatory settings, it can lead to a reduction in pro-inflammatory cytokine production.[14]
Experimental Protocols
To facilitate the robust evaluation of CPI-455 and GSK-J4 in your research, we provide detailed methodologies for key experiments.
In Vitro Histone Demethylase (HDM) Activity Assay (AlphaLISA)
This protocol describes a highly sensitive, no-wash immunoassay to measure the demethylase activity of KDM5 or KDM6 enzymes and assess the inhibitory potential of compounds like CPI-455 and GSK-J4.
Methodology:
-
Reaction Setup: In a 384-well plate, combine the recombinant histone demethylase (e.g., KDM5A for CPI-455 or KDM6B for GSK-J4), the biotinylated histone peptide substrate (e.g., H3K4me3 for KDM5A or H3K27me3 for KDM6B), and serial dilutions of the inhibitor (CPI-455 or GSK-J4) in an appropriate assay buffer.
-
Enzymatic Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the demethylation reaction to proceed.
-
Detection: Add AlphaLISA Acceptor beads conjugated with an antibody specific for the demethylated product. Incubate for 60 minutes at room temperature.
-
Signal Generation: Add Streptavidin-coated Donor beads, which bind to the biotinylated peptide substrate. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Read the plate on an Alpha-compatible plate reader. The signal is inversely proportional to the enzyme activity.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of an inhibitor to its target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat cultured cells with either the vehicle control or the inhibitor (CPI-455 or GSK-J4) at various concentrations.
-
Heating: Heat the cell lysates at a range of temperatures.
-
Protein Extraction: Separate soluble and aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the amount of the target protein (e.g., KDM5A or KDM6B) remaining in the soluble fraction by Western blot.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.
Chromatin Immunoprecipitation followed by Quantitative PCR (ChIP-qPCR)
ChIP-qPCR is used to determine the changes in histone methylation at specific gene promoters following inhibitor treatment.
Methodology:
-
Cross-linking: Treat cells with the inhibitor (CPI-455 or GSK-J4) or vehicle. Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the histone modification of interest (e.g., H3K4me3 for CPI-455 or H3K27me3 for GSK-J4).
-
DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
qPCR Analysis: Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using quantitative PCR with primers flanking the target regions.
Conclusion
CPI-455 and GSK-J4 are valuable chemical probes for investigating the roles of KDM5 and KDM6 histone demethylases, respectively. CPI-455 offers high potency and selectivity for the KDM5 family, making it an excellent tool for studying the consequences of increased H3K4me3. GSK-J4, through its active form GSK-J1, provides a means to explore the biological functions of KDM6A and KDM6B, particularly in the context of inflammation and cancer, although its off-target effects on the KDM5 family should be considered when interpreting results. The choice between these inhibitors will ultimately depend on the specific biological question and the experimental system. This guide provides the necessary data and protocols to make an informed decision and to design rigorous experiments in the exciting field of epigenetics.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. GSK J1 | Histone Demethylase Inhibitors: R&D Systems [rndsystems.com]
- 8. GSK J1 | Histone Demethylases | Tocris Bioscience [tocris.com]
- 9. mdpi.com [mdpi.com]
- 10. cgp.iiarjournals.org [cgp.iiarjournals.org]
- 11. Histone Lysine Demethylase KDM5 Inhibitor CPI-455 Induces Astrocytogenesis in Neural Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GSK-J4 Inhibition of KDM6B Histone Demethylase Blocks Adhesion of Mantle Cell Lymphoma Cells to Stromal Cells by Modulating NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. GSK-J4: An H3K27 histone demethylase inhibitor, as a potential anti-cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of CPI-455 Hydrochloride: A Procedural Guide
For Immediate Use by Laboratory and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of CPI-455 hydrochloride, a pan-inhibitor of the KDM5 family of histone demethylases. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
I. Core Safety and Disposal Protocol
According to available Safety Data Sheets (SDS), this compound is not classified as a hazardous substance or mixture.[1] However, it is imperative to handle all chemical waste with care and in accordance with institutional and local regulations. The toxicological properties of this compound have not been exhaustively investigated.[2]
Step-by-Step Disposal Procedure:
-
Consult Local Regulations: Before proceeding, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on non-hazardous chemical waste disposal. Regulations can vary significantly between jurisdictions.
-
Do Not Mix: Keep this compound waste in its original or a clearly labeled, compatible container. Do not mix it with other chemical waste streams.[2]
-
Solid Waste Disposal:
-
Collect uncontaminated, solid this compound waste in a designated, sealed container.
-
Label the container clearly as "Non-hazardous waste: this compound".
-
Dispose of the sealed container as directed by your institutional EHS guidelines. This may involve placing it directly in a designated dumpster, not in standard laboratory trash cans.[3]
-
-
Liquid Waste Disposal (Solutions):
-
Do not pour any this compound solution down the drain without explicit approval from your EHS department. [3]
-
If approved for drain disposal, ensure it is done in accordance with all EHS stipulations regarding concentration and flushing.
-
If not approved for drain disposal, collect the liquid waste in a sealed, compatible, and clearly labeled container for collection by your institution's hazardous waste management service.
-
-
Disposal of Empty Containers:
-
Spill Cleanup:
-
In case of a spill, avoid generating dust.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
For solid spills, carefully sweep or scoop the material into a designated waste container.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.
-
Clean the affected area thoroughly.
-
II. Quantitative Data Summary
The following table summarizes key quantitative data for CPI-455, a pan-KDM5 inhibitor.
| Parameter | Value | Cell Lines/Conditions | Reference |
| IC₅₀ (KDM5A) | 10 nM | Enzymatic Assay | [5][6] |
| Selectivity | >200-fold | Over KDM2, 3, 4, 6, and 7 | [6] |
| In Vivo Dosage | 50-70 mg/kg | Mice (Intraperitoneal, daily) | [6] |
III. Mechanism of Action: KDM5 Inhibition
CPI-455 functions by inhibiting the KDM5 family of enzymes. These enzymes are histone demethylases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the trimethylated form (H3K4me3).[7][8] H3K4me3 is a key epigenetic mark associated with active gene transcription. By inhibiting KDM5, CPI-455 prevents the demethylation of H3K4, leading to an overall increase in global H3K4me3 levels.[5][6] This, in turn, alters gene expression, reactivating transcriptionally repressed genes.
Caption: Signaling pathway of KDM5 inhibition by CPI-455.
References
- 1. ashpublications.org [ashpublications.org]
- 2. What are KDM5 inhibitors and how do they work? [synapse.patsnap.com]
- 3. sfasu.edu [sfasu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. journals.iucr.org [journals.iucr.org]
- 8. What are KDM5A inhibitors and how do they work? [synapse.patsnap.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
